molecular formula C36H72N2O9 B8104198 Amino-PEG6-amido-C16-Boc

Amino-PEG6-amido-C16-Boc

Numéro de catalogue: B8104198
Poids moléculaire: 677.0 g/mol
Clé InChI: BWZRJHPFAZHEAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-PEG6-amido-C16-Boc is a sophisticated heterobifunctional reagent designed for advanced bioconjugation and pharmaceutical research. This compound features a Boc-protected primary amine (t-butyloxycarbonyl) on one end . The Boc group is a widely used protecting group in organic synthesis that renders the amine non-nucleophilic and stable during reaction conditions, and can be cleanly removed under mild acidic conditions using trifluoroacetic acid (TFA) to reveal the free, reactive amine for further coupling . This allows for precise, step-wise synthesis, which is crucial in applications like peptide synthesis and the construction of complex molecular architectures . Connected via a PEG6 (polyethylene glycol) spacer , the molecule benefits from the enhanced solubility and stability that PEGylation provides . The extended, hydrophilic PEG spacer arm increases solubility in aqueous media and reduces aggregation and immunogenicity, making it highly valuable for improving the pharmacokinetic properties of biotherapeutics. On the distal end of the PEG chain, the molecule is functionalized with a long-chain C16 lipid (palmitic acid derivative) connected through a stable amide bond. The incorporation of this lipid moiety is particularly significant for the development of lipid-based drug delivery systems, including lipid nanoparticles (LNPs) . It can be used to anchor functional molecules to lipid membranes or to modify carriers with hydrophobic traits, enhancing cell membrane permeability and facilitating drug delivery . Researchers can leverage this compound as a versatile building block. Its primary applications include the synthesis of peptide-lipid conjugates, the surface functionalization of nanomaterials, and the creation of novel conjugates for ADC (Antibody-Drug Conjugate) research and targeted therapy development . The orthogonal reactivity of its protected amine and the terminal amide group enables the construction of complex, multi-component systems with high precision. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZRJHPFAZHEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Amino-PEG6-amido-C16-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG6-amido-C16-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides experimental protocols for its use, and illustrates its mechanism of action within the ubiquitin-proteasome pathway.

Physicochemical Properties

This compound is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) chain, a C16 alkyl chain, and a Boc-protected amine. This combination of functionalities imparts specific properties crucial for its role in PROTACs. The PEG portion enhances solubility and provides flexibility to the linker, while the C16 chain contributes to the overall length and hydrophobicity, which can influence cell permeability and ternary complex formation. The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the primary amine, allowing for controlled, sequential conjugation to other molecules.

PropertyValue
Molecular Weight 676.96 g/mol
Molecular Formula C₃₆H₇₂N₂O₉
CAS Number Not Available

Role in PROTACs

PROTACs are chimeric molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as this critical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The specific length, flexibility, and chemical nature of the linker are critical determinants of the efficacy of a PROTAC.

Experimental Protocols

The following are generalized protocols for the utilization of this compound in the synthesis of a PROTAC. Optimization may be required for specific target proteins and E3 ligase ligands.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (e.g., 10 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product can be used in the next step without further purification.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of the deprotected Amino-PEG6-amido-C16 linker to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

Materials:

  • Deprotected Amino-PEG6-amido-C16 (from Protocol 1)

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected Amino-PEG6-amido-C16 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC conjugate.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a general workflow for PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow General PROTAC Development Workflow Start Identify Target Protein (POI) Ligand_Design Design/Select POI & E3 Ligase Ligands Start->Ligand_Design Linker_Selection Select Linker (e.g., this compound) Ligand_Design->Linker_Selection Synthesis PROTAC Synthesis & Purification Linker_Selection->Synthesis In_Vitro_Assays In Vitro Characterization (Binding, Degradation, Cell Viability) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (PK/PD, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Synthesis of Amino-PEG6-amido-C16-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Amino-PEG6-amido-C16-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] The molecule features a C16 lipid tail for membrane interaction, a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation.

Core Synthesis Strategy

The primary synthetic route involves the formation of a stable amide bond between a long-chain carboxylic acid and a mono-protected diamino-PEG linker. This is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack from the primary amine of the PEG linker.

Quantitative Data Summary

The efficiency of the amide coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize typical quantitative data for common coupling methods.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS>85>95Water-soluble byproducts, mild reaction conditions.[3]Less stable at neutral pH, requires careful pH control.[3]
HATU/DIPEA>90>98High efficiency, fast reaction times, low racemization.[4]Higher cost, potential for side reactions if not used correctly.
DCC/NHS>80>95High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Table 2: Key Reaction Parameters

ParameterValueRationale
SolventAnhydrous DMF or DCMGood solubility for reactants and reagents.
TemperatureRoom Temperature (20-25°C)Sufficient for reaction completion without promoting side reactions.
Reaction Time2-24 hoursMonitored by LC-MS or TLC for completion.[5]
Molar Ratio (Acid:Amine:Coupling Agent)1 : 1.1 : 1.2A slight excess of the amine and coupling agent drives the reaction to completion.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established amide coupling methodologies.

Step 1: Activation of Hexadecanoic Acid with HATU
  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve hexadecanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[6]

  • Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the activated ester intermediate.

Step 2: Amide Coupling with Boc-NH-PEG6-Amine
  • To the solution of the activated hexadecanoic acid, add a solution of Boc-NH-PEG6-Amine (1.1 eq) in anhydrous DMF.[7]

  • Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification
  • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the pure this compound.

Step 4: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the purified product should be confirmed by 1H and 13C NMR spectroscopy.[8][9] The spectra will show characteristic peaks for the C16 alkyl chain, the PEG repeating units, and the Boc protecting group.

  • Mass Spectrometry (MS) : The molecular weight of the final compound should be verified by high-resolution mass spectrometry (HRMS) to confirm the successful synthesis.[10]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3 & 4: Purification & Characterization Hexadecanoic_Acid Hexadecanoic Acid HATU_DIPEA HATU, DIPEA in DMF Hexadecanoic_Acid->HATU_DIPEA Activated_Ester Activated OAt-Ester Intermediate HATU_DIPEA->Activated_Ester Final_Product This compound Activated_Ester->Final_Product Amide Bond Formation Boc_PEG_Amine Boc-NH-PEG6-Amine Boc_PEG_Amine->Final_Product Purification Flash Chromatography Final_Product->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: Overall synthetic workflow for this compound.

Mechanism of HATU-mediated Amide Coupling

HATU_Mechanism Carboxylic_Acid R-COOH Hexadecanoic Acid Activated_Ester R-CO-OAt Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Coupling Reagent Base {DIPEA | Base} Amide_Product R-CONH-PEG-NHBoc Final Product Activated_Ester->Amide_Product + Amine Amine H2N-PEG-NHBoc Boc-NH-PEG6-Amine

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

The Strategic Integration of Amino-PEG6-amido-C16-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical component that significantly influences the efficacy and pharmaceutical properties of the PROTAC. This technical guide provides an in-depth analysis of Amino-PEG6-amido-C16-Boc, a commercially available linker, and its role in the mechanism of action of PROTACs.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing a target protein and an E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex.[1][2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. Polyubiquitination marks the protein for degradation by the 26S proteasome, a process that can be catalytic as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

The linker, such as this compound, plays a crucial role in this process by dictating the distance and relative orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[4]

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker designed to offer a balance of properties beneficial for PROTAC development. Its structure consists of three key components:

  • Amino Group: A primary amine that serves as a reactive handle for conjugation to a carboxylic acid on either the target protein ligand or the E3 ligase ligand.

  • PEG6 Spacer: A hexaethylene glycol unit that imparts hydrophilicity, which can improve the solubility of the final PROTAC molecule.[5][6] The flexible nature of the PEG linker can also be advantageous for adopting conformations suitable for ternary complex formation.[7]

  • Amido-C16 Alkyl Chain: A 16-carbon saturated alkyl chain that provides significant length. Alkyl chains are generally hydrophobic, which can enhance cell permeability.[1][8] The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy.[9][10]

  • Boc Protecting Group: The tert-Butyloxycarbonyl group protects a terminal amine. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine for further conjugation.

PropertyValueSource
Molecular Formula C36H72N2O9[11]
Molecular Weight 676.96 g/mol [11]
Solubility Soluble in DMSO[11]

Impact of Linker Composition on PROTAC Performance

The combination of a hydrophilic PEG chain and a hydrophobic alkyl chain in this compound allows for the modulation of a PROTAC's physicochemical properties. The overall balance between hydrophilicity and hydrophobicity affects both solubility and cell permeability.

The following table summarizes representative data on how linker length and composition can influence the degradation of the BRD4 protein.

PROTAC (Representative)Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC A Alkyl8>1000<20HEK293CRBN
PROTAC B Alkyl1215085HEK293CRBN
PROTAC C PEG41525>95HeLaVHL
PROTAC D PEG6215>98HeLaVHL

Note: This table is a compilation of representative data from various sources to illustrate trends and does not represent a single contiguous study.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with two key steps: amide bond formation and Boc deprotection.

Protocol 1: Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the primary amine of this compound.

Reagents and Materials:

  • Ligand-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a free amine for the subsequent coupling reaction.

Reagents and Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the solution.[12]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the volatiles (DCM and excess TFA) in vacuo.

  • The resulting amine-TFA salt is often used in the next step without further purification.

The newly revealed amine can then be coupled to the second ligand (containing a carboxylic acid) using the amide coupling protocol described above.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_evaluation PROTAC Evaluation Ligand1_COOH Ligand 1 (with -COOH) Amide_Coupling1 Amide Coupling (Protocol 1) Ligand1_COOH->Amide_Coupling1 Linker_NH2_Boc This compound Linker_NH2_Boc->Amide_Coupling1 Intermediate_Boc Ligand1-Linker-Boc Amide_Coupling1->Intermediate_Boc Boc_Deprotection Boc Deprotection (Protocol 2) Intermediate_Boc->Boc_Deprotection Intermediate_NH2 Ligand1-Linker-NH2 Boc_Deprotection->Intermediate_NH2 Amide_Coupling2 Amide Coupling (Protocol 1) Intermediate_NH2->Amide_Coupling2 Ligand2_COOH Ligand 2 (with -COOH) Ligand2_COOH->Amide_Coupling2 Final_PROTAC Final PROTAC Molecule Amide_Coupling2->Final_PROTAC Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Final_PROTAC->Biophysical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot, DC50) Final_PROTAC->Cellular_Assays

A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a combination of hydrophilicity, hydrophobicity, and significant length. The PEG component can enhance solubility, while the long C16 alkyl chain may improve cell permeability and span the required distance between the target protein and the E3 ligase. The rational design of a PROTAC requires careful consideration of the linker's properties, as they are critical for achieving a molecule with optimal degradation efficacy and drug-like characteristics. The experimental protocols provided herein offer a foundation for the synthesis of PROTACs using this linker, although optimization will likely be necessary for each specific biological system. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase grows, the strategic selection and design of linkers like this compound will continue to be a cornerstone of successful PROTAC development.

References

The Fulcrum of Function: An In-depth Technical Guide to the Role of the PEG6 Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system. The elegant simplicity of their design—a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—belies the intricate structure-activity relationships that govern their efficacy. Central to this tripartite molecular architecture is the linker, a component that is increasingly recognized not as a passive spacer, but as a critical determinant of a PROTAC's biological activity and pharmaceutical properties.

Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a workhorse in PROTAC design, with the hexaethylene glycol (PEG6) linker being a recurrent motif. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG6 linker in PROTAC design, consolidating quantitative data, detailing experimental protocols, and providing visual representations of key concepts to empower the rational design of next-generation protein degraders.

The Physicochemical and Functional Impact of PEG6 Linkers

The incorporation of a PEG6 linker into a PROTAC molecule imparts a unique constellation of physicochemical properties that profoundly influence its behavior and efficacy. Composed of repeating ethylene (B1197577) glycol units, PEG linkers bestow a desirable balance of flexibility and hydrophilicity.[1] This is particularly advantageous in addressing a common challenge in PROTAC development: the large, often lipophilic nature of the final molecule, which can precipitate poor solubility and limited cell permeability.[2]

The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments and thereby improving the solubility of the PROTAC.[2] This enhanced solubility is not only crucial for formulation and handling but can also contribute to improved oral absorption and overall pharmacokinetic profiles.[2]

The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can, in some instances, impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be a distinct advantage.[2] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar transient structure that is more conducive to traversing the cell membrane.[2] However, it is crucial to note that the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to diminished cellular uptake.[2]

Quantitative Insights into PEG6 Linker Performance

The true measure of a linker's utility lies in the empirical data derived from biological evaluation. The following tables summarize quantitative data for PROTACs incorporating a PEG6 linker, providing a comparative perspective on its impact on degradation efficacy and pharmacokinetic properties.

Table 1: Degradation Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker

PROTAC NameTargetE3 Ligase LigandLinkerDC50 (nM) in MOLM-14 cellsDmax (%)Reference
RC-1 BTKPomalidomidePEG66.6>90%[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Comparative Performance of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]PAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)Oral Bioavailability (%) in MicePlasma Half-life (hours) in MiceReference
PEG355851.865102.5[4]
PEG420951.530153.0[4]
PEG515>981.325183.5[4]
PEG6 30 92 1.1 40 12 3.2 [4]

This data is from a representative comparative study and highlights the necessity of empirical linker optimization. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Mandatory Visualizations

To visually articulate the core concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG6 Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_vivo In Vivo & Preclinical A Ligand Selection (POI & E3) B Linker Design (e.g., PEG6) A->B C PROTAC Synthesis B->C D Biochemical Assays (e.g., SPR for Ternary Complex) C->D E Cellular Degradation Assays (e.g., Western Blot) D->E F Determination of DC50 & Dmax E->F G Pharmacokinetic Studies F->G H In Vivo Efficacy Studies G->H I Toxicology Assessment H->I

A typical workflow for the design and evaluation of PROTACs.

Linker_Properties PEG6 PEG6 Linker Flexibility Flexibility PEG6->Flexibility Hydrophilicity Hydrophilicity PEG6->Hydrophilicity Permeability Cell Permeability Flexibility->Permeability Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Solubility Solubility Hydrophilicity->Solubility Hydrophilicity->Permeability can influence

Logical relationships of PEG6 linker properties.

Experimental Protocols

The robust evaluation of PROTACs is contingent on well-defined experimental methodologies. The following section details the protocols for key experiments in the assessment of PROTACs featuring a PEG6 linker.

Protocol 1: Synthesis of a PROTAC with a PEG6 Linker (Amide Coupling)

This protocol outlines a general procedure for the synthesis of a PROTAC via amide bond formation, a common method for conjugating the constituent parts.

Materials and Reagents:

  • POI ligand with a carboxylic acid or amine functionality

  • E3 ligase ligand with a complementary amine or carboxylic acid functionality

  • Amine-PEG6-carboxylic acid (or other bifunctional PEG6 linker)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC solvents, silica (B1680970) gel)

Procedure:

  • First Amide Coupling:

    • Dissolve the POI ligand (1.0 eq) and the bifunctional PEG6 linker (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting POI-linker conjugate by flash column chromatography.

  • Second Amide Coupling:

    • Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Protocol 2: Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]

Materials and Reagents:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to study the kinetics and affinity of binary and ternary complex formation in real-time.[6][7]

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified POI, E3 ligase, and PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase onto the sensor chip surface using a suitable method (e.g., amine coupling to a CM5 chip or capture of a biotinylated E3 ligase on an SA chip).

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding kinetics (kon, koff) and affinity (KD) of the binary interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Analyze the data to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the system can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.[8]

Conclusion and Future Perspectives

The PEG6 linker represents a versatile and effective tool in the PROTAC design toolkit. Its inherent flexibility and hydrophilicity can be strategically leveraged to enhance the solubility and cell permeability of PROTACs, ultimately leading to improved degradation efficacy. The quantitative data and experimental protocols presented in this guide underscore the importance of empirical linker optimization for each specific POI and E3 ligase pair.

The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[2] Advances in structural biology, such as cryo-electron microscopy, and the continued development of sophisticated computational modeling techniques will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, further solidifying the role of targeted protein degradation as a transformative therapeutic modality.

References

The Strategic Role of the Boc Protecting Group in Amino-PEG6-amido-C16-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the bifunctional linker, Amino-PEG6-amido-C16-Boc. This molecule is of significant interest in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Here, we provide a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a discussion of its application in targeted protein degradation.

Core Concepts: The Indispensable Role of the Boc Protecting Group

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and linker chemistry.[1] Its primary function is the reversible protection of a primary or secondary amine. In the context of this compound, the Boc group shields the terminal amine of the polyethylene (B3416737) glycol (PEG) chain, preventing it from engaging in unwanted side reactions during the synthesis and modification of the molecule.[1][2]

The key advantage of the Boc group lies in its acid lability.[3] It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other functional groups that may be present in the molecule.[3][4] This orthogonality is crucial for the stepwise assembly of complex molecules like PROTACs, where different parts of the molecule need to be selectively deprotected and reacted.[3]

Once the desired synthetic steps are completed, the Boc group is removed to reveal a free amine. This newly available amine can then be conjugated to other molecules, such as a ligand for an E3 ubiquitin ligase, to complete the synthesis of the final PROTAC.[5]

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound are critical for its function as a linker in drug development. The C16 lipid tail provides hydrophobic character, potentially influencing cell permeability and interaction with cellular membranes, while the PEG6 chain imparts hydrophilicity, improving solubility.

PropertyValueReference
Molecular Formula C36H72N2O9[6]
Purity Typically >95%[5]

Note: Specific quantitative data such as NMR and mass spectrometry for this exact molecule are not publicly available in the search results. The data presented here is based on information for closely related compounds and typical quality control standards.

Experimental Protocols

The following protocols are representative methodologies for the deprotection of the Boc group and subsequent conjugation, based on standard laboratory practices.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.[4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Optional Basic Work-up: To obtain the free amine from its TFA salt, dissolve the residue in DCM and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Amino-PEG6-amido-C16-amine.[4]

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

Materials:

Procedure:

  • On a silica gel TLC plate, spot the initial reaction mixture and the starting material (this compound) as a reference.

  • Elute the plate with a suitable solvent system (e.g., 9:1 DCM:Methanol).

  • Visualize the spots. The deprotected amine product will be more polar than the Boc-protected starting material and will thus have a lower Rf value. The product can be visualized using a ninhydrin stain (which reacts with primary amines to give a purple spot) or under UV light if the molecule is UV-active.[4]

Application in PROTAC-Mediated Protein Degradation

This compound is a valuable tool for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for incorporating this compound into a PROTAC is a stepwise process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound B Boc Deprotection (TFA/DCM) A->B C Deprotected Linker (Free Amine) B->C E Amide Coupling (e.g., HATU, EDC) C->E D E3 Ligase Ligand (with reactive group, e.g., COOH) D->E F Linker-E3 Ligase Conjugate E->F H Final Conjugation F->H G Target Protein Ligand (with reactive group) G->H I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing the deprotected Amino-PEG6-amido-C16 linker.

The signaling pathway initiated by a PROTAC ultimately leads to the degradation of the target protein.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (PROTAC + Target + E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Conclusion

The Boc protecting group is a critical component of the this compound linker, enabling its effective use in the modular synthesis of complex therapeutic agents like PROTACs. Its reliable, acid-labile nature allows for precise control over the synthetic route, ensuring that the reactive amine is only revealed when needed for conjugation. This level of control is paramount in the development of targeted therapies, where the final molecular architecture dictates efficacy and specificity. The protocols and workflows outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage this versatile linker in their therapeutic programs.

References

An In-depth Technical Guide to Amino-PEG6-amido-C16-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC. This technical guide focuses on a specific and unique PROTAC linker, Amino-PEG6-amido-C16-Boc , which incorporates both a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a long hydrophobic alkyl chain.

This guide will provide a comprehensive overview of the core concepts of PROTAC technology, the specific characteristics of the this compound linker, detailed experimental protocols for its application, and a framework for data presentation and visualization.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Core Concepts of the this compound Linker

The this compound linker possesses a unique amphipathic structure, combining a hydrophilic PEG6 (polyethylene glycol with 6 ethylene (B1197577) glycol units) chain and a hydrophobic C16 (16-carbon) alkyl chain. This structure imparts distinct properties to the resulting PROTAC molecule.

  • Amphipathic Nature : The combination of a hydrophilic PEG chain and a lipophilic alkyl chain can influence the solubility and cell permeability of the PROTAC. The PEG component can enhance aqueous solubility, while the long alkyl chain can facilitate membrane traversal.

  • Conformational Flexibility and Rigidity : The PEG chain offers significant flexibility, which can be advantageous for the formation of a stable ternary complex. The C16 alkyl chain, while also flexible, adds a degree of hydrophobicity that can influence the overall conformation of the PROTAC in different cellular compartments.

  • Synthetic Handle : The Boc-protected amine provides a stable functional group that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand via amide bond formation.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide an illustrative example of how quantitative data for a hypothetical PROTAC synthesized with the this compound linker could be presented.

Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for PROTACs using the this compound linker is not publicly available.

Table 1: In Vitro Degradation of Target Protein X by PROTAC-1

ParameterValue
DC50 50 nM
Dmax >95%
Cell Line MCF-7
Treatment Time 24 hours

Table 2: Comparison of Linker Composition on Degradation Efficacy of PROTACs Targeting Protein X

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1 This compound 50 >95
PROTAC-2 Amino-PEG6-Boc15085
PROTAC-3 Amino-C16-Boc50060

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation, where a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) is coupled to the deprotected Amino-PEG6-amido-C16-amine.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the TFA salt of the deprotected amine. This is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the deprotected Amino-PEG6-amido-C16-amine TFA salt (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Amine_Linker Amino-PEG6-amido-C16-Amine Deprotection->Amine_Linker Coupling Amide Coupling (HATU/DIPEA) Amine_Linker->Coupling Ligand_COOH Ligand-COOH (POI or E3) Ligand_COOH->Coupling PROTAC Final PROTAC Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC.
Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment : Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Mandatory Visualization: Logical Relationships

The design and optimization of a PROTAC with a linker like this compound involves balancing several key properties.

Logical_Relationships cluster_properties Linker Property Interdependencies Linker This compound PEG6 PEG6 Component Linker->PEG6 C16 C16 Alkyl Chain Linker->C16 Solubility Aqueous Solubility PEG6->Solubility Increases Permeability Cell Permeability PEG6->Permeability Can Decrease (if excessive) C16->Permeability Increases Ternary_Formation Ternary Complex Formation Solubility->Ternary_Formation Permeability->Ternary_Formation Degradation Protein Degradation (DC50/Dmax) Ternary_Formation->Degradation Determines

Logical relationships of linker properties influencing PROTAC efficacy.

Conclusion

The this compound linker presents a sophisticated tool in the design of PROTACs, offering a unique combination of hydrophilicity and hydrophobicity. This amphipathic nature can be strategically employed to optimize the solubility, cell permeability, and ultimately the degradation efficacy of a PROTAC. While the rational design of PROTACs is advancing with the aid of structural biology and computational modeling, empirical testing of linkers with diverse properties remains a cornerstone of successful PROTAC development. The protocols and frameworks presented in this guide provide a solid foundation for researchers to explore the potential of the this compound linker in their targeted protein degradation studies.

The Role of PEG Linkers in PROTACs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Critical Function of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, capable of selectively eliminating disease-causing proteins by coopting the body's own cellular machinery. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step in this process. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained significant prominence.

The Advantages of PEGylation in PROTAC Design

The incorporation of PEG linkers into PROTAC design offers several distinct advantages for researchers and drug developers:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTAC molecules, which are often hydrophobic. This is crucial for their compatibility with physiological environments. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility.

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While excessive PEGylation can hinder cellular uptake, optimal PEG chain lengths can shield the polar surface area of the PROTAC, leading to a more compact structure that can more readily traverse the cell membrane.

  • Tunable Length and Flexibility: The length of the PEG linker is a critical parameter that can be precisely controlled during synthesis. This allows for the fine-tuning of the distance between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. Flexible PEG linkers may also increase the probability of successful ternary complex formation by allowing the PROTAC to adopt multiple conformations.

  • Facilitated Synthesis: The modular nature of PROTACs, combined with the availability of bifunctional PEG building blocks, allows for their rapid and systematic assembly.

Impact of PEG Linker Length on PROTAC Activity: Quantitative Insights

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
ERαVHL16Optimal Degradation-
ERαVHL12Weaker Degradation-
TBK1VHL21396
TBK1VHL2929276
TBK1VHL< 12No Degradation-
BRD4CRBN0 PEG units< 0.5 µM-
BRD4CRBN1-2 PEG units> 5 µM-
BRD4CRBN4-5 PEG units< 0.5 µM-
PI3K/mTORVHLFlexible (PEG/Alkyl)42.23–227.4 (PI3K) / 45.4 (mTOR)-

Signaling Pathway of PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this key signaling pathway.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols for Synthesis and Evaluation of PEGylated PROTACs

The following protocols provide a generalized framework for the synthesis and biological evaluation of PROTACs incorporating PEG linkers.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the

Methodological & Application

Application Notes and Protocols for Amino-PEG6-amido-C16-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-binding ligand joined by a chemical linker, is crucial for their efficacy. The linker itself is a critical determinant of a PROTAC's biological activity, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. This document provides detailed application notes and protocols for the use of Amino-PEG6-amido-C16-Boc, a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) unit, a long alkyl chain, and orthogonal protecting groups, in the synthesis of PROTACs.

Introduction to this compound

This compound is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates several key features beneficial for PROTAC development:

  • Polyethylene Glycol (PEG) Moiety (PEG6): The hexaethylene glycol spacer is hydrophilic and flexible. The inclusion of a PEG linker can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds. Improved solubility can facilitate handling, formulation, and can positively impact pharmacokinetic properties.[1][2] The flexibility of the PEG chain is also thought to be important for allowing the PROTAC to adopt a productive conformation for ternary complex formation.[]

  • Long Alkyl Chain (C16): The 16-carbon alkyl chain provides a significant hydrophobic segment. The overall lipophilicity of a PROTAC is a key factor in its cell permeability. Long alkyl chains can enhance membrane traversing capabilities. The length of the linker is a critical parameter that must be optimized for each target and E3 ligase pair to ensure the proper orientation and proximity for ubiquitination.

  • Amido Linkage: The amide bond provides chemical stability.

  • Orthogonal Protecting Groups: The linker possesses a Boc-protected amine and a free carboxylic acid (after ester hydrolysis, or is commercially available as the acid form, Amino-PEG6-amido-C16-COOH). This allows for a sequential and controlled conjugation of the target-binding ligand and the E3 ligase-binding ligand.

The combination of a hydrophilic PEG chain and a lipophilic alkyl chain allows for fine-tuning of the overall physicochemical properties of the resulting PROTAC.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach involving amide bond formation. The Boc-protected amine and the carboxylic acid functionality allow for two main synthetic routes:

  • Route A: Couple the free carboxylic acid of the linker with an amine-functionalized E3 ligase ligand, followed by deprotection of the Boc group and coupling of the newly exposed amine with a carboxylic acid-functionalized target protein ligand.

  • Route B: Couple the free carboxylic acid of the linker with an amine-functionalized target protein ligand, followed by deprotection of the Boc group and coupling of the resulting amine with a carboxylic acid-functionalized E3 ligase ligand.

The choice between these routes will depend on the specific structures and reactivities of the protein of interest (POI) ligand and the E3 ligase ligand.

Below is a generalized workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling POI_Ligand POI Ligand-COOH Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling1 Linker H2N-PEG6-amido-C16-Boc (Boc-deprotected Linker) Linker->Coupling1 Intermediate POI-Linker-Boc Coupling1->Intermediate Deprotection TFA/DCM Intermediate->Deprotection Intermediate_NH2 POI-Linker-NH2 Deprotection->Intermediate_NH2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate_NH2->Coupling2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Coupling2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Coupling2->Final_PROTAC

Figure 1. General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of a PROTAC using this compound. Note: These are generalized protocols and may require optimization based on the specific substrates. It is crucial to monitor reaction progress by techniques such as LC-MS and to purify intermediates and the final product, for example by flash column chromatography or preparative HPLC.

Protocol 1: Boc Deprotection of this compound

This step is necessary if starting with the Boc-protected linker to couple with a carboxylic acid-functionalized ligand first.

Reagents and Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (e.g., 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully neutralize with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker with a free amine.

Protocol 2: Amide Coupling Reaction

This protocol can be used for coupling the carboxylic acid of the linker with an amine-functionalized ligand, or for coupling an amine-functionalized (deprotected) linker with a carboxylic acid-functionalized ligand.

Reagents and Materials:

  • Carboxylic acid component (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide-linked product.

Characterization and Evaluation of the Final PROTAC

Characterization:

  • Structure Confirmation: The chemical structure of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Analysis: The purity of the final compound should be determined by HPLC, typically aiming for >95% purity for biological assays.

Biological Evaluation:

  • Western Blotting for Protein Degradation: This is the most common method to assess the efficacy of a PROTAC.

    • Cell Culture and Treatment: Plate cells expressing the target protein at a suitable density. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

  • Quantitative Data Analysis:

    • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

    • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Illustrative Quantitative Data

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1POI-Ligand-(PEG4)-E3-Ligand100855.2
PROTAC-2POI-Ligand-(PEG6)-E3-Ligand50924.8
PROTAC-3 (Illustrative) POI-Ligand-(Amino-PEG6-amido-C16)-E3-Ligand 25 95 7.5
PROTAC-4POI-Ligand-(C16-Alkyl)-E3-Ligand2007010.1

This data is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 2. PROTAC mechanism of action.

Conclusion

This compound is a well-designed bifunctional linker for PROTAC synthesis. Its combination of a hydrophilic PEG spacer and a long, hydrophobic alkyl chain provides a means to modulate the physicochemical properties of the final PROTAC, potentially enhancing both solubility and cell permeability. The orthogonal protecting groups facilitate a controlled and modular synthetic approach. While specific examples of its application in the synthesis of named PROTACs are not widely published, the general protocols for amide bond formation are well-established and can be readily applied. The successful development of a potent PROTAC will ultimately depend on the empirical optimization of the linker in the context of the specific target protein and E3 ligase ligands.

References

Application Notes and Protocols for the Conjugation of Amino-PEG6-amido-C16-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of the bifunctional linker, Amino-PEG6-amido-C16-Boc, to a target ligand. This linker is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing selective protein degradation.[1][2] The protocols outlined below describe the two primary strategies for conjugation: coupling via the terminal carboxylic acid of the C16 chain, and coupling via the terminal amine after deprotection of the Boc group.

The choice of protocol depends on the available functional group on the target ligand. If the ligand possesses a primary amine, Protocol 1 is recommended. If the ligand has a carboxylic acid group, Protocol 2 should be followed.

Protocol 1: Coupling of the Linker's Carboxylic Acid to an Amine-Containing Ligand

This protocol utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the this compound linker and a primary amine on the ligand.[3][4][5]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[3][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][6]

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.0-8.0. Avoid buffers containing primary amines like Tris or glycine.[4]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reaction vials and magnetic stirrer

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use, especially EDC-HCl and NHS which are hygroscopic.[3][7]

    • Prepare stock solutions of the this compound linker and the amine-containing ligand in anhydrous DMF or DMSO.[6]

  • Activation of the Linker's Carboxylic Acid:

    • In a reaction vial, dissolve the this compound linker (1 equivalent) in the Activation Buffer or an anhydrous organic solvent like DMF.

    • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.[3][6] This intermediate is more stable than the O-acylisourea intermediate formed with EDC alone.[3]

  • Conjugation to the Amine-Containing Ligand:

    • Add the amine-containing ligand (1 equivalent) dissolved in Coupling Buffer to the activated linker solution. The pH of the reaction should be adjusted to 7.0-8.0 for efficient coupling to primary amines.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with continuous stirring.

    • The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.[5][6]

  • Quenching the Reaction:

    • Add a quenching solution, such as 1 M Tris-HCl or hydroxylamine, to the reaction mixture to deactivate any unreacted NHS esters.[6] Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • The final conjugate can be purified from unreacted starting materials and byproducts using an appropriate chromatographic technique.

    • Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying small molecule conjugates based on their hydrophobicity.[][9]

    • Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller molecules like unreacted linker and reagents.[][9]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the molecular weight) and NMR spectroscopy.

Data Summary Table for Protocol 1
ParameterRecommended Value/ConditionReference
Molar Ratios
Linker:EDC:NHS1 : 1.5 : 1.2[3][6]
Activated Linker:Ligand1 : 1[6]
Reaction Conditions
Activation pH4.7 - 6.0[3]
Coupling pH7.0 - 8.0[4]
Activation Time15 - 60 minutes[3][6]
Coupling Time2 - 12 hours[6]
TemperatureRoom Temperature or 4°C[10]
Solvents
Reagent DissolutionAnhydrous DMF or DMSO[6]
Activation BufferMES Buffer[3]
Coupling BufferPBS, HEPES[4]

Protocol 2: Coupling of the Linker's Amine to a Carboxylic Acid-Containing Ligand

This protocol involves two main stages. First, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is removed under acidic conditions. Second, the newly exposed primary amine is coupled to a carboxylic acid-containing ligand using EDC/NHS chemistry.

Experimental Protocol

Part A: Boc Deprotection

Materials and Reagents:

  • This compound conjugate from Protocol 1 or starting material

  • Trifluoroacetic acid (TFA)[11][12]

  • Dichloromethane (DCM)[12][13]

  • Cold diethyl ether

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected linker in a solution of 20-50% TFA in DCM.[13]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to ensure complete removal of the Boc group.

    • The use of strong acids like TFA is standard for Boc deprotection.[12][14]

  • Isolation of the Deprotected Linker:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[11]

    • Precipitate the deprotected linker-amine by adding cold diethyl ether.[11]

    • Centrifuge to pellet the product and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether to remove residual TFA and dry under vacuum.[11]

Part B: EDC/NHS Coupling to Carboxylic Acid Ligand

This part follows the reverse logic of Protocol 1, where the ligand's carboxylic acid is activated and then reacted with the deprotected amine of the linker.

Materials and Reagents:

  • Deprotected Amino-PEG6-amido-C16 linker (from Part A)

  • Carboxylic acid-containing ligand

  • EDC-HCl, NHS (or Sulfo-NHS)

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0[3]

  • Coupling Buffer: PBS, pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.0-8.0[4]

  • Quenching solution and purification supplies as in Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the deprotected linker and the carboxylic acid-containing ligand in anhydrous DMF or DMSO.[6]

  • Activation of the Ligand's Carboxylic Acid:

    • In a reaction vial, dissolve the carboxylic acid-containing ligand (1 equivalent) in Activation Buffer or an anhydrous organic solvent.

    • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the ligand solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.[3][6]

  • Conjugation to the Deprotected Linker:

    • Add the deprotected linker-amine (1 equivalent) to the activated ligand solution. Ensure the pH is adjusted to 7.0-8.0 for the coupling reaction.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by LC-MS or TLC.[5][6]

  • Quenching, Purification, and Characterization:

    • Follow steps 4, 5, and 6 from Protocol 1 to quench the reaction, purify the final conjugate, and confirm its identity.

Data Summary Table for Protocol 2
ParameterRecommended Value/ConditionReference
Boc Deprotection
Reagent20-50% TFA in DCM[13]
Time1 - 2 hours[15]
TemperatureRoom Temperature[12]
Coupling Reaction
Molar Ratios
Ligand:EDC:NHS1 : 1.5 : 1.2[3][6]
Activated Ligand:Linker1 : 1[6]
Reaction Conditions
Activation pH4.7 - 6.0[3]
Coupling pH7.0 - 8.0[4]
TemperatureRoom Temperature or 4°C[10]

Visualizations

experimental_workflow cluster_0 Protocol 1: Coupling to Amine-Ligand cluster_1 Protocol 2: Coupling to COOH-Ligand p1_start This compound (Carboxylic Acid End) p1_activate Activate with EDC / NHS p1_start->p1_activate pH 4.7-6.0 p1_couple Couple (pH 7-8) p1_activate->p1_couple p1_ligand Amine-containing Ligand p1_ligand->p1_couple p1_purify Purify & Characterize p1_couple->p1_purify p1_product Final Conjugate p1_purify->p1_product p2_start This compound (Boc-Amine End) p2_deprotect Boc Deprotection (TFA / DCM) p2_start->p2_deprotect p2_linker Deprotected Linker-Amine p2_deprotect->p2_linker p2_couple Couple (pH 7-8) p2_linker->p2_couple p2_ligand COOH-containing Ligand p2_activate Activate Ligand (EDC / NHS) p2_ligand->p2_activate p2_activate->p2_couple p2_product Final Conjugate p2_couple->p2_product

Caption: Experimental workflows for the two primary protocols of linker conjugation.

protac_pathway cluster_protac PROTAC Molecular Assembly cluster_cellular Cellular Mechanism of Action PROTAC Target Ligand Amino-PEG6-amido-C16 Linker E3 Ligase Ligand POI Protein of Interest (Target) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Logical relationship of components in a PROTAC and its degradation pathway.

References

Application Notes and Protocols for the Deprotection of Amino-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Amino-PEG6-amido-C16-Boc. The resulting primary amine is a key intermediate for the conjugation of this versatile linker to various molecules, including proteins, peptides, and other small molecules in drug delivery and bioconjugation applications.[1][2][3] The protocols herein focus on acidic deprotection, a standard and effective method for Boc group removal.[1][4]

Overview and Mechanism

The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile cleavage under moderately acidic conditions.[1] The deprotection of this compound yields a free primary amine, ready for subsequent conjugation reactions.

The deprotection mechanism proceeds via an acid-catalyzed pathway. The initial step involves the protonation of the carbamate (B1207046) oxygen, which weakens the C-O bond. This is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5][6] Under the acidic reaction conditions, the final product is typically obtained as an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt if trifluoroacetic acid is used).[5]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-NH-R Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Protonation Acid H+ Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H3N+-R (Ammonium Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and analytical parameters for the Boc deprotection of this compound using trifluoroacetic acid (TFA).

Table 1: Typical Reaction Conditions for Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[1][4]
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended to prevent side reactions.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reaction times.[1][7]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature.[1]
Reaction Time 30 min - 2 hoursMonitor reaction progress by TLC or LC-MS.[1][8]
Substrate Conc. 0.1 MA common starting concentration.

Table 2: Analytical Parameters for Reaction Monitoring

TechniqueMobile Phase/SystemExpected Observation
TLC DCM:MeOH (9:1)Disappearance of the starting material spot and appearance of a new, more polar spot for the product (amine salt).
LC-MS C18 column, Acetonitrile/Water gradient with 0.1% TFAA shift to a shorter retention time for the more polar product. Mass spectrometry will confirm the loss of the Boc group (mass decrease of 100.12 g/mol ).[8]
NMR CDCl₃ or DMSO-d₆Disappearance of the tert-butyl proton signal (singlet at ~1.4 ppm).

Experimental Protocols

3.1. Protocol for Boc Deprotection using TFA/DCM

This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask.

  • Slowly add an equal volume of TFA to the solution at room temperature with stirring (for a 50% TFA/DCM solution). For a 25% solution, add one-third of the volume of TFA relative to the DCM volume.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting residue is the amine as its TFA salt.

  • For applications where the free amine is required, proceed with a basic work-up.

3.2. Basic Work-up to Obtain the Free Amine (Optional)

Materials:

  • Crude amine TFA salt

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude residue (amine TFA salt) in DCM.

  • Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate in vacuo to obtain the free amine product.

3.3. Purification of the Deprotected Product

Due to the amphiphilic nature of the deprotected product (hydrophilic PEG chain and hydrophobic C16 tail), purification may be necessary to remove any side products.

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities.[]

  • Ion-Exchange Chromatography (IEX): Can be used to separate the positively charged amine product from neutral impurities.[][10]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a useful polishing step.[][10]

Experimental Workflow and Logic Diagrams

Boc_Deprotection_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Dissolve Dissolve Boc-protected starting material in DCM Add_TFA Add TFA solution (20-50% in DCM) Dissolve->Add_TFA Stir Stir at Room Temperature (30 min - 2 hr) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Evaporate Remove solvent and excess TFA in vacuo Complete->Evaporate Yes Residue Obtain Amine TFA Salt Evaporate->Residue Basic_Workup Optional: Basic Work-up (NaHCO₃ wash) Residue->Basic_Workup Purify Purify by Chromatography (SEC, IEX, or HIC) Residue->Purify Free_Amine Obtain Free Amine Basic_Workup->Free_Amine Free_Amine->Purify Final_Product Pure Deprotected Product Purify->Final_Product

Caption: Experimental Workflow for Boc Deprotection.

Analytical_Monitoring_Logic Start Start Reaction Monitoring TLC Run TLC Start->TLC Check_SM Starting Material Spot Present? TLC->Check_SM LCMS Inject on LC-MS Check_SM->LCMS No (Confirm) Continue Continue Reaction Check_SM->Continue Yes Check_Peak Starting Material Peak Present? LCMS->Check_Peak Check_Peak->Continue Yes End Reaction Complete Check_Peak->End No Continue->TLC After 30 min

Caption: Logic Diagram for Analytical Monitoring.

References

Application Notes and Protocols for Amino-PEG6-amido-C16-Boc in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the solubility, handling, and use of Amino-PEG6-amido-C16-Boc in typical in vitro assays. The protocols are designed to ensure consistent and reliable results in research and drug development settings.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a six-unit polyethylene (B3416737) glycol (PEG) spacer, a C16 alkyl chain, a Boc-protected amine, and a terminal primary amine. This amphipathic structure, with its hydrophilic PEG chain and a hydrophobic C16 tail, makes it a versatile tool in drug delivery systems, particularly in the formation of lipid nanoparticles and micelles, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The PEG moiety enhances aqueous solubility, while the C16 chain provides a lipid anchor.[2][3]

Solubility Characteristics

The solubility of this compound is a critical factor for its effective use in in vitro assays. Due to its amphipathic nature, its solubility behavior is complex.

Organic Solvents: The compound is readily soluble in organic solvents.

Aqueous Solutions: The hydrophilic PEG6 spacer contributes to its solubility in aqueous media.[2][4] However, the long C16 alkyl chain imparts significant hydrophobicity, which can lead to low solubility and the formation of micelles in purely aqueous solutions. The critical micelle concentration (CMC) for similar PEGylated lipids is typically in the micromolar range.[5]

Data Presentation: Solubility Summary

SolventKnown SolubilityRemarks
Dimethyl Sulfoxide (DMSO)10 mM[1]Recommended for preparing high-concentration stock solutions.
Water / Aqueous Buffers (e.g., PBS, Cell Culture Media)Not definitively quantified. Expected to be low due to the C16 alkyl chain.May form micelles at concentrations above the CMC.[5] The use of co-solvents or detergents may be necessary for higher aqueous concentrations.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration primary stock solution in an organic solvent, which can then be diluted into aqueous buffers for working solutions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Due to the potential for low aqueous solubility and micelle formation, careful preparation of working solutions is crucial for obtaining accurate and reproducible results.

Method 1: Direct Dilution (for low concentrations)

For final assay concentrations expected to be well below the CMC, direct dilution of the DMSO stock into the aqueous assay buffer may be sufficient.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous assay buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Calculate the volume of the 10 mM stock solution needed for your final working concentration.

  • To minimize precipitation, perform a serial dilution. First, dilute the 10 mM stock solution to an intermediate concentration (e.g., 1 mM) in the assay buffer.

  • Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing gently.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Method 2: Co-Solvent/Detergent-Assisted Solubilization (for higher concentrations)

For concentrations where direct dilution results in precipitation, the use of a co-solvent or a biocompatible detergent can improve solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Co-solvent (e.g., ethanol) or non-ionic detergent (e.g., Tween® 20, Pluronic® F-68)

  • Vortex mixer

Procedure:

  • Prepare the aqueous assay buffer containing a low concentration of the co-solvent or detergent (e.g., 0.1% Tween® 20).

  • Add the required volume of the 10 mM DMSO stock solution to the co-solvent/detergent-containing buffer while vortexing.

  • Ensure the final concentration of the co-solvent/detergent and DMSO is compatible with the experimental system and does not cause cell toxicity or interfere with the assay. It is crucial to include appropriate vehicle controls in your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based in vitro assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay stock 1. Prepare 10 mM Stock in DMSO working 2. Prepare Working Solution in Assay Buffer stock->working Dilution treatment 4. Treatment with Working Solution working->treatment cell_culture 3. Cell Seeding & Incubation cell_culture->treatment incubation 5. Incubation with Compound treatment->incubation analysis 6. Assay Readout (e.g., Viability, Reporter Assay) incubation->analysis

Caption: Workflow for this compound in cell-based assays.

Signaling Pathway Considerations

This compound is often used as a linker in the synthesis of PROTACs. The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

protac_pathway cluster_cellular Cellular Machinery protac PROTAC (E3 Ligase Ligand - Linker - POI Ligand) poi Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds poly_ub_poi Poly-ubiquitinated POI e3->poi Ternary Complex Formation ub_transfer Ubiquitination e3->ub_transfer ub Ubiquitin ub->ub_transfer proteasome 26S Proteasome degraded Degraded Peptides proteasome->degraded ub_transfer->poi poly-ubiquitin chain poly_ub_poi->proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

These notes and protocols should serve as a comprehensive guide for the effective use of this compound in your in vitro research. Always perform necessary controls to ensure the validity of your experimental results.

References

Application Notes and Protocols for E3 Ligase Ligand Conjugation Using Amino-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5][6]

This document provides detailed application notes and protocols for the use of Amino-PEG6-amido-C16-Boc, a bifunctional linker, in the conjugation of E3 ligase ligands for the synthesis of PROTACs.[7][8] This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, a C16 alkyl chain, and a Boc-protected amine, making it a versatile tool for PROTAC development.[9][10]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.[11]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Signal Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Application of this compound in PROTAC Synthesis

This compound serves as a versatile linker for conjugating an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) to a ligand for a protein of interest.[12][13][14][15][][17][18][19][20][21][22][23] The synthetic strategy typically involves a sequential coupling approach.

Key Features of the Linker:

  • PEG6 Unit: Improves aqueous solubility and pharmacokinetic properties of the final PROTAC molecule.[9]

  • C16 Alkyl Chain: Provides a specific length and hydrophobicity to the linker, which can be crucial for optimal ternary complex formation.

  • Boc-Protected Amine: Allows for controlled, sequential conjugation. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.[5]

  • Terminal Functional Group: The other end of the linker would typically possess a reactive group (e.g., a carboxylic acid) to react with the amine on the E3 ligase ligand.

Experimental Protocols

The following protocols are generalized for the synthesis of a PROTAC using this compound. Researchers should adapt these protocols based on the specific chemistry of their E3 ligase ligand and target protein ligand.

Protocol 1: Conjugation of this compound to an E3 Ligase Ligand

This protocol describes the amide bond formation between a carboxylic acid-functionalized E3 ligase ligand and the amine group of a deprotected this compound linker.

Materials:

  • E3 Ligase Ligand with a free carboxylic acid (e.g., Pomalidomide-linker-COOH)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., flash chromatography system)

Procedure:

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[5]

  • Add the deprotected Amino-PEG6-amido-C16 amine salt (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

Conjugation_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amine_Linker Deprotected Linker (Amine) Deprotection->Amine_Linker Coupling Amide Coupling (HATU/DIPEA) Amine_Linker->Coupling E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Coupling Conjugate E3 Ligase Ligand-Linker Conjugate Coupling->Conjugate Purification Purification (Chromatography) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Workflow for E3 ligase ligand conjugation.
Protocol 2: Characterization of the E3 Ligase Ligand-Linker Conjugate

Accurate characterization of the synthesized conjugate is crucial before proceeding to the next synthetic step.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

ParameterTechniqueExpected Outcome
Identity LC-MS, NMRCorrect molecular weight and spectral data consistent with the expected structure.
Purity HPLC, LC-MSHigh purity (>95%) for use in subsequent biological assays.
Solubility Visual Inspection/NephelometryAdequate solubility in relevant solvents (e.g., DMSO) for biological testing.

Downstream Applications and Assays

Once the E3 ligase ligand-linker conjugate is synthesized and characterized, it can be coupled to a ligand for the protein of interest to form the final PROTAC molecule. The complete PROTAC is then subjected to a series of assays to evaluate its efficacy.[]

PROTAC Evaluation Workflow:

  • Binding Assays: Determine the binding affinity of the PROTAC to both the target protein and the E3 ligase.[] Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence-based assays.[2]

  • Ternary Complex Formation Assays: Confirm that the PROTAC can induce the formation of a stable ternary complex.[25] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[][25]

  • Cellular Degradation Assays: Quantify the degradation of the target protein in cells.[25] Western blotting and in-cell westerns are standard techniques. Mass spectrometry-based proteomics can provide a more global view of protein degradation.[26]

  • Selectivity and Off-Target Effects: Assess the selectivity of the PROTAC for the intended target protein. Proteomics approaches can identify off-target proteins that are also degraded.[27][28]

  • In Vivo Studies: Evaluate the pharmacokinetic and pharmacodynamic properties of the PROTAC in animal models.

PROTAC_Evaluation_Workflow Synthesis PROTAC Synthesis Binding Binding Assays (SPR, ITC) Synthesis->Binding Ternary_Complex Ternary Complex Formation (TR-FRET) Synthesis->Ternary_Complex Degradation Cellular Degradation Assays (Western Blot, MS) Binding->Degradation Ternary_Complex->Degradation Selectivity Selectivity & Off-Target Analysis (Proteomics) Degradation->Selectivity In_Vivo In Vivo PK/PD Studies Selectivity->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General workflow for PROTAC evaluation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its defined length, PEG composition, and protected amine functionality allow for a modular and controlled approach to PROTAC synthesis. By following the outlined protocols for conjugation and characterization, researchers can effectively incorporate this linker into their drug discovery programs to develop novel protein degraders. The subsequent evaluation of the final PROTAC through a cascade of biochemical and cellular assays is essential to identify lead candidates with optimal degradation efficiency and drug-like properties.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs Featuring an Amino-PEG6-amido-C16-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge of PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[2]

A significant hurdle in the development of effective PROTACs is achieving sufficient cell permeability to reach their intracellular targets.[3][4] Due to their large size, high molecular weight, and often-polar surface area, many PROTACs exhibit poor membrane permeability, limiting their bioavailability and therapeutic efficacy.[4][5] The linker component plays a critical role in determining the physicochemical properties of the PROTAC, and linkers such as Amino-PEG6-amido-C16-Boc are designed to influence these properties. The polyethylene (B3416737) glycol (PEG) portion can help to form folded conformations that may shield polar groups and enhance permeability.[6]

These application notes provide a detailed overview of standard assays to evaluate the cell permeability of PROTACs, with a focus on methodologies applicable to molecules containing linkers like this compound.

Key Cell Permeability Assays for PROTACs

Several in vitro assays are essential for characterizing the permeability of PROTACs. These can be broadly categorized into cell-free and cell-based methods.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[4][7] It is a cost-effective method for early-stage screening.[3]

  • Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[7][8] This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[3][6]

  • Cellular Uptake and Target Engagement Assays: These methods directly quantify the intracellular concentration of a PROTAC and its engagement with the target protein and E3 ligase within living cells.[3] Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) and NanoBRET™ assays are often employed.[3][9][10]

Data Presentation: Comparative Permeability Data

The following tables present illustrative quantitative data from various permeability assays for hypothetical PROTACs to demonstrate a structured format for data comparison.

Table 1: PAMPA Permeability Data

PROTAC IDLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-AAlkyl Chain0.8
PROTAC-BPEG-based1.5
PROTAC-C (Example) This compound 2.1
PROTAC-DRigid Piperazine-based1.2

Table 2: Caco-2 Permeability Data

PROTAC IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
PROTAC-A0.52.55.0
PROTAC-B1.21.81.5
PROTAC-C (Example) 1.8 2.2 1.2
PROTAC-D0.93.64.0

Table 3: Cellular Uptake Data

PROTAC IDCell LineIncubation Time (h)Intracellular Concentration (nM)
PROTAC-AHEK293450
PROTAC-BHeLa4120
PROTAC-C (Example) HEK293 4 250
PROTAC-DHeLa485

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for assessing the passive permeability of a PROTAC.

Materials:

  • 96-well PAMPA filter plates and acceptor plates

  • Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • UV/Vis spectrophotometer or LC-MS/MS instrument

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the membrane is fully coated.

  • Compound Preparation: Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assay Setup: Add 200 µL of PBS to each well of the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate.

  • Loading: Add 200 µL of the donor solution (containing the PROTAC) to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours.

  • Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cequilibrium = theoretical equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol describes the steps for evaluating the permeability and efflux of a PROTAC using a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS instrument

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker, such as Lucifer yellow.

  • Assay Buffer Preparation: Prepare the assay buffer (e.g., HBSS with 25 mM HEPES, pH 7.4). The addition of 0.25% Bovine Serum Albumin (BSA) to the assay buffer can improve the recovery of some PROTACs.[11]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: Add the PROTAC-containing assay buffer to the apical (upper) chamber and fresh assay buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC-containing assay buffer to the basolateral chamber and fresh assay buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 90-120 minutes).[11]

  • Sample Collection and Analysis: At the end of the incubation period, collect samples from both the donor and receiver chambers. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the apparent permeability (Papp) for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[8]

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_protac Prepare PROTAC Stock Solution prep_assay Prepare Assay Plates/Cells prep_protac->prep_assay add_protac Add PROTAC to Donor Compartment prep_assay->add_protac incubate Incubate at Controlled Temperature add_protac->incubate collect_samples Collect Samples from Donor & Acceptor incubate->collect_samples analyze Analyze Concentration (LC-MS/MS) collect_samples->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: General Permeability Assay Workflow.

References

Application Note: Comprehensive Characterization of Amino-PEG6-amido-C16-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of Amino-PEG6-amido-C16-Boc conjugates. These bifunctional molecules, featuring a terminal Boc-protected amine, a hex polyethylene (B3416737) glycol (PEG6) spacer, and a C16 lipid tail, are increasingly utilized in drug delivery and bioconjugation. Ensuring the structural integrity, purity, and identity of these conjugates is critical for their application. This application note outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Representative data is presented in tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is an amphiphilic molecule designed with distinct functional domains: a Boc-protected primary amine for subsequent conjugation, a hydrophilic PEG6 spacer to enhance solubility and provide a flexible linker, and a C16 saturated fatty acid tail for hydrophobic interactions, for example, with lipid bilayers. The precise chemical structure of this conjugate dictates its physicochemical properties and performance in downstream applications. Therefore, rigorous analytical characterization is paramount. This guide presents a multi-faceted analytical approach to confirm the identity, purity, and structural features of the this compound conjugate.

Analytical Methods and Protocols

A combination of spectroscopic and chromatographic techniques is recommended for a thorough characterization of the this compound conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful non-destructive techniques to elucidate the molecular structure of the conjugate by providing information on the chemical environment of protons and carbon atoms, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Temperature: 25°C

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0-5.5Broad singlet1HAmide N-H
~3.64Singlet~24HPEG -O-CH₂-CH₂-O-
~3.52Triplet2H-CH₂-NH-Boc
~3.40Quartet2H-CO-NH-CH₂-
~2.15Triplet2H-CO-CH₂-
1.62Quintet2H-CO-CH₂-CH₂-
1.44Singlet9HBoc -(CH₃)₃
1.25Broad singlet~24HC16 chain -(CH₂)₁₂-
0.88Triplet3HC16 chain -CH₃
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the conjugate, confirming its elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in methanol. Dilute this stock solution to 10 µg/mL with a 1:1 (v/v) solution of acetonitrile (B52724) and water containing 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[1]

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Mass range: m/z 100-1000

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks. Common adducts to consider are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. Characteristic fragmentation of the Boc group (a loss of 56 Da or 100 Da) can also be observed.[2]

Expected ESI-MS Data

IonCalculated m/zObserved m/z
[M+H]⁺675.5~675.5
[M+Na]⁺697.5~697.5
[M+NH₄]⁺692.5~692.5
[M-Boc+H]⁺575.4~575.4
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the this compound conjugate. Due to the lack of a strong UV chromophore in the lipid tail, an Evaporative Light Scattering Detector (ELSD) is often preferred.

Experimental Protocol: Reversed-Phase HPLC with ELSD

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a concentration of 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an ELSD.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 80% to 100% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • ELSD Nebulizer Temperature: 40°C

    • ELSD Evaporator Temperature: 60°C

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity of the conjugate. The retention time is a characteristic property under the specified conditions.

Expected HPLC Data

ParameterValue
Retention Time~15-18 minutes
Purity>95%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups within the conjugate.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the neat sample can be placed directly on the ATR crystal, or a KBr pellet can be prepared.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300N-H stretchAmide, Carbamate
~2920, ~2850C-H stretch (asymmetric and symmetric)C16 alkyl chain
~1700C=O stretchBoc-carbamate
~1640C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1100C-O-C stretchPEG backbone

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS ESI-MS Purification->MS HPLC RP-HPLC-ELSD Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Final_Product Final_Product Structure->Final_Product Final Product Confirmation Purity->Final_Product Final Product Confirmation Identity->Final_Product Final Product Confirmation

Caption: General workflow for the synthesis, purification, and analytical characterization.

Data_Structure_Correlation Molecule This compound Boc-NH- -PEG6- -amido- -C16 NMR ¹H NMR Molecule:boc->NMR ~1.44 ppm (s, 9H) ~5.0-5.5 ppm (br s, 1H) Molecule:peg->NMR ~3.64 ppm (s, ~24H) Molecule:amide->NMR ~5.0-5.5 ppm (br s, 1H) Molecule:c16->NMR ~0.88, 1.25, 1.62, 2.15 ppm MS ESI-MS Molecule->MS m/z ~675.5 [M+H]⁺ HPLC HPLC Molecule->HPLC Single major peak FTIR FTIR Molecule:boc->FTIR ~1700 cm⁻¹ (C=O) Molecule:amide->FTIR ~1640, 1540 cm⁻¹ Molecule:peg->FTIR ~1100 cm⁻¹ (C-O-C) Molecule:c16->FTIR ~2920, 2850 cm⁻¹ (C-H)

Caption: Correlation between analytical data and the molecular structure.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound conjugates. By employing a combination of NMR, ESI-MS, HPLC, and FTIR, researchers can confidently verify the structure, confirm the molecular weight, assess the purity, and identify the key functional groups of the synthesized molecule. The provided protocols and representative data serve as a valuable resource for quality control and assurance in research and drug development settings, ensuring the reliability and reproducibility of studies involving these important bifunctional linkers.

References

Application Notes and Protocols for Amino-PEG6-amido-C16-Boc in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Amino-PEG6-amido-C16-Boc is a bifunctional linker molecule increasingly utilized in the development of targeted cancer therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. This molecule features a polyethylene (B3416737) glycol (PEG) chain, a long alkyl spacer (C16), and terminal amine and Boc-protected amine functionalities, offering a versatile platform for conjugating a target protein ligand and an E3 ligase ligand.

The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the long C16 chain provides substantial length and flexibility to the linker, which is a critical parameter for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal functional groups allow for sequential and controlled conjugation of the desired ligands.

These application notes provide an overview of the potential applications of this compound in oncology research and representative protocols for its use in the synthesis and evaluation of PROTACs.

Applications in Oncology Research

The primary application of this compound in oncology is as a linker for the synthesis of PROTACs designed to target and degrade oncoproteins. Key areas of application include:

  • Targeted Degradation of Kinases: Many cancers are driven by aberrant kinase activity. PROTACs utilizing this linker can be designed to target specific kinases for degradation, offering a potential advantage over traditional kinase inhibitors, which can be susceptible to resistance mutations.

  • Degradation of Transcription Factors: Oncogenic transcription factors are often considered "undruggable" with conventional small molecules. The PROTAC approach enables the targeting of these proteins for degradation, and a long, flexible linker like this compound can be crucial for accessing binding pockets and facilitating the formation of a productive ternary complex.

  • Overcoming Drug Resistance: PROTACs can be effective against target proteins that have developed resistance to small molecule inhibitors, as they only require transient binding to induce degradation. The enhanced flexibility and reach provided by this linker can aid in targeting mutated proteins.

  • Development of Novel Cancer Therapeutics: The modular nature of PROTACs allows for the exploration of novel target-ligand and E3 ligase-ligand combinations. This linker provides a reliable and versatile scaffold for such exploratory studies.

Representative Experimental Data

The following tables present hypothetical, yet realistic, data that could be generated when evaluating a novel PROTAC, "PROTAC-X," synthesized using the this compound linker. PROTAC-X is designed to degrade an oncoprotein, "Oncoprotein-Y," in a human cancer cell line.

Table 1: In Vitro Degradation of Oncoprotein-Y by PROTAC-X

Concentration of PROTAC-X (nM)Oncoprotein-Y Degradation (%)DC50 (nM)
115.2 ± 3.1
1048.9 ± 5.5
5085.7 ± 4.211.5
10092.3 ± 2.8
50095.1 ± 1.9

Table 2: Anti-proliferative Activity of PROTAC-X in Cancer Cells

TreatmentIC50 (nM)
PROTAC-X75.3
Target Protein Inhibitor (Control)250.1
E3 Ligase Ligand (Control)> 10,000

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, where a target protein ligand containing a carboxylic acid is first coupled to the free amine of the linker, followed by deprotection of the Boc group and coupling of an E3 ligase ligand with an activated carboxylic acid.

Materials:

  • This compound

  • Target Protein Ligand-COOH

  • E3 Ligase Ligand-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Step 1: Coupling of Target Protein Ligand

    • Dissolve this compound (1.1 eq) and Target Protein Ligand-COOH (1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.

    • Add PyBOP (1.2 eq) and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Target Ligand-Linker-Boc) by flash column chromatography or preparative HPLC.

  • Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

    • Dissolve the purified Target Ligand-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Dissolve the resulting amine intermediate and E3 Ligase Ligand-NHS ester (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In Vitro Evaluation of PROTAC Activity

Materials:

  • Human cancer cell line expressing the target oncoprotein

  • Complete cell culture medium

  • PROTAC-X stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Western Blot for Protein Degradation

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1, 10, 50, 100, 500 nM) for 24 hours. Include a vehicle control (DMSO).

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

  • Cell Viability Assay

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of PROTAC-X for 72 hours.

    • After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine cell viability.

    • Calculate the IC50 value by plotting the cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Oncoprotein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing the this compound linker.

Synthesis_Workflow cluster_1 Exemplary PROTAC Synthesis Workflow start This compound + Target Ligand-COOH step1 Amide Coupling (PyBOP, DIPEA) start->step1 intermediate Target Ligand-Linker-Boc step1->intermediate step2 Boc Deprotection (TFA) intermediate->step2 intermediate2 Target Ligand-Linker-NH2 step2->intermediate2 step3 Amide Coupling (DIPEA) intermediate2->step3 reagent2 E3 Ligase Ligand-NHS reagent2->step3 final_product Final PROTAC step3->final_product

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Signaling_Pathway cluster_2 Targeted Degradation of a Kinase in a Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (Oncoprotein-Y) Receptor->Kinase Downstream Downstream Effector Kinase->Downstream Degradation Degradation Kinase->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC PROTAC-X PROTAC->Kinase

Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of a key kinase.

Application Note: A Comprehensive Workflow for PROTAC Design and Evaluation Using an Amino-PEG6-amido-C16-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the discovery and optimization of targeted protein degraders.

Introduction: Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[4]

This document outlines a detailed workflow for the design, synthesis, and evaluation of PROTACs utilizing Amino-PEG6-amido-C16-Boc , a versatile linker featuring a polyethylene (B3416737) glycol (PEG) unit for improved solubility, a C16 alkyl chain for spatial extension, and a Boc-protected amine for sequential conjugation.[5][6]

PROTAC Mechanism of Action

PROTACs operate catalytically by bringing a target protein and an E3 ligase into close proximity.[2][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can induce the degradation of another target protein molecule.[1][7]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC Action E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2-E3 Complex Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary E3->Ternary Ub Ubiquitin Ub->E1 ATP Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI Protein of Interest (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Section 1: PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound is a modular process. It typically involves sequential amide bond formation, an intermediate deprotection step, and purification. The Boc (tert-butyloxycarbonyl) protecting group allows for directional synthesis by masking one of the reactive amine functionalities.[8]

Synthesis_Workflow PROTAC Synthesis Workflow start Start Materials: 1. POI Ligand-COOH 2. E3 Ligand-NH2 3. Boc-Linker-COOH* step1 Step 1: Amide Coupling (HATU/DIPEA) Couple E3 Ligand-NH2 to Linker-COOH start->step1 intermediate1 Intermediate 1: Boc-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: NH2-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Amide Coupling (HATU/DIPEA) Couple POI Ligand-COOH intermediate2->step3 final_protac Crude PROTAC: POI-Linker-E3 Ligand step3->final_protac purification Purification (HPLC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis final_product Final PROTAC analysis->final_product note *Note: Workflow assumes a Boc-NH-Linker-COOH structure. The order of ligand coupling can be reversed.

Caption: PROTAC synthesis workflow via sequential coupling.

Protocol 1: Two-Step Synthesis of a PROTAC Molecule

This protocol describes the synthesis of a PROTAC by first coupling an amine-functionalized E3 ligase ligand to the carboxylic acid terminus of the linker, followed by Boc deprotection and coupling of a carboxylic acid-functionalized POI ligand.

Step A: Coupling of E3 Ligase Ligand to Linker

  • Reagents & Materials:

    • Amino-PEG6-amido-C16-COOH (Boc-protected) (1.0 eq)

    • E3 Ligase Ligand-NH2 (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Standard glassware, nitrogen atmosphere

  • Procedure:

    • Dissolve the Boc-protected linker in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add the E3 Ligase Ligand-NH2 to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor reaction progress using LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Boc-Linker-E3 Ligand).

Step B: Boc Deprotection

  • Reagents & Materials:

    • Boc-Linker-E3 Ligand (from Step A)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.[4]

Step C: Coupling of POI Ligand

  • Reagents & Materials:

    • Amine-Linker-E3 Ligand (from Step B) (1.0 eq)

    • POI Ligand-COOH (e.g., JQ1-acid) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize TFA salt and drive reaction)

    • Anhydrous DMF

  • Procedure:

    • In a separate flask, dissolve the POI Ligand-COOH in anhydrous DMF. Add HATU and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate.

    • Dissolve the Amine-Linker-E3 Ligand salt in anhydrous DMF and add the remaining DIPEA (2.0 eq) to neutralize.

    • Add the activated POI ligand solution to the neutralized amine solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up the reaction as described in Step A.6 and A.7.

    • Purify the final crude product using preparative HPLC to yield the pure PROTAC molecule.

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[][10]

Section 2: PROTAC Evaluation Workflow

Once synthesized and purified, the PROTAC must be evaluated through a cascade of biochemical, biophysical, and cell-based assays to determine its efficacy.

Evaluation_Workflow PROTAC Evaluation Cascade cluster_biochem Biochemical / Biophysical Assays cluster_cell Cell-Based Assays cluster_advanced Advanced Characterization binding_poi Binary Binding Assay PROTAC ↔ POI (SPR, ITC, FP) ternary Ternary Complex Formation POI-PROTAC-E3 (SPR, AlphaLISA, TR-FRET) binding_poi->ternary binding_e3 Binary Binding Assay PROTAC ↔ E3 Ligase (SPR, ITC, FP) binding_e3->ternary ubiquitination Target Ubiquitination (in vitro / Co-IP) ternary->ubiquitination Mechanistic Link degradation Target Degradation (Western Blot, HiBiT) Determine DC50, Dmax phenotype Phenotypic Response (Cell Viability, Apoptosis) degradation->phenotype selectivity Selectivity Profiling (Proteomics) degradation->selectivity ubiquitination->degradation pkpd Pharmacokinetics (PK) Pharmacodynamics (PD) (in vivo models) phenotype->pkpd selectivity->pkpd

Caption: A typical experimental cascade for PROTAC evaluation.

Protocol 2: Ternary Complex Formation by AlphaLISA

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay used to study biomolecular interactions. It is highly effective for confirming and quantifying the formation of the POI-PROTAC-E3 ligase ternary complex.[11]

  • Materials & Reagents:

    • Purified, tagged POI (e.g., GST-BRD4)

    • Purified, tagged E3 Ligase complex (e.g., His-VHL-ElonginB-ElonginC)

    • Synthesized PROTAC

    • AlphaLISA Anti-GST Acceptor beads

    • AlphaLISA Nickel Chelate Donor beads

    • Assay Buffer (e.g., PBS, 0.1% BSA)

    • 384-well microplate

  • Procedure:

    • Prepare a fixed concentration of GST-POI and His-E3 Ligase in assay buffer.

    • Prepare a serial dilution of the PROTAC molecule.

    • In a 384-well plate, add the fixed POI and E3 ligase solutions.

    • Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.

    • Incubate the plate at room temperature for 60 minutes to allow for complex formation.

    • Add the Anti-GST Acceptor beads and Nickel Chelate Donor beads to all wells (ensure this step is performed in low light).

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an Alpha-enabled plate reader.

    • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is characteristic, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").[12]

Protocol 3: In-Cell Protein Degradation by Western Blot

Western blotting is the definitive method to visualize and quantify the reduction in target protein levels within cells following PROTAC treatment.[13]

  • Materials & Reagents:

    • Cell line expressing the POI

    • PROTAC stock solution (in DMSO)

    • Complete cell culture medium

    • Ice-cold PBS

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

    • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[13]

    • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

    • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.[13]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate with the primary antibody for the POI overnight at 4°C.

      • Wash the membrane 3x with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane 3x with TBST.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

    • Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

Data Presentation

Quantitative data from the evaluation workflow should be summarized in tables for clear comparison and analysis.

Table 1: Biophysical and Biochemical Characterization of PROTACs

PROTAC IDPOI LigandE3 Ligase LigandBinary K_D (POI) (nM)Binary K_D (E3) (nM)Ternary Complex Cooperativity (α)
PROTAC-01JQ1Pomalidomide15018005.2
PROTAC-02JQ1Pomalidomide145175015.8
PROTAC-03JQ1VHL Ligand1608525.1

Cooperativity (α) is a measure of the synergistic binding in the ternary complex. α > 1 indicates positive cooperativity.

Table 2: Cellular Degradation Efficacy of PROTACs (24h Treatment)

PROTAC IDCell LineDC50 (nM)Dmax (%)
PROTAC-01HEK29355075
PROTAC-02HeLa85>95
PROTAC-03HeLa25>95

DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG6-amido-C16-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their Amino-PEG6-amido-C16-Boc conjugation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the conjugation of this compound to molecules containing a reactive carboxyl group, presented in a question-and-answer format.

Q1: Why is the yield of my conjugated product consistently low?

Low conjugation yield can result from several factors, including suboptimal reaction conditions, poor quality of reagents, or issues with the purification process. The primary areas to investigate are the activation of the carboxylic acid, the integrity of the PEG linker's amine group, and the reaction environment itself.[1]

Q2: How can I determine if the issue lies with my carboxylic acid-containing molecule or the PEG linker?

To troubleshoot, it's essential to systematically assess each component.

  • Assess Carboxylic Acid Activation: If you are using a coupling agent like EDC/NHS to activate your molecule, ensure these reagents are fresh and handled under anhydrous conditions to prevent hydrolysis.

  • Verify PEG Linker Integrity: The free amine on the this compound is crucial for the reaction. Improper storage (e.g., exposure to moisture or reactive aldehydes/ketones) can compromise its reactivity. Confirm the purity and integrity of the linker, if possible, using techniques like NMR or mass spectrometry.

  • Check for Free Amines: You can use a colorimetric assay, such as the TNBS assay, to confirm the presence of reactive primary amines on your PEG linker before starting the conjugation.[2]

Q3: What are the optimal reaction conditions for this conjugation?

Optimizing reaction parameters is critical for maximizing yield.[3][4]

  • pH: The formation of an amide bond using coupling agents like EDC/NHS is most efficient at a pH range of 7.2-8.5.[5][6] A lower pH can slow the desired reaction, while a significantly higher pH increases the rate of hydrolysis of the activated ester.[5]

  • Molar Ratio: A molar excess of the this compound linker over the carboxylic acid-containing molecule can help drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the PEG linker.[5]

  • Solvent: Ensure your solvent is compatible with both reactants and is anhydrous, especially during the carboxylic acid activation step. Dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often suitable.

  • Temperature and Time: The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.[5][7] Reaction progress can be monitored by techniques like HPLC or LC-MS to determine the optimal time.

Q4: Could my choice of buffer be inhibiting the reaction?

Absolutely. It is critical to use a buffer that does not contain primary amines, such as Tris or glycine.[5][8] These buffers will compete with the this compound for reaction with the activated carboxylic acid, significantly reducing the yield of your desired conjugate.[5][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[5]

Q5: How does steric hindrance affect my conjugation yield?

If the carboxylic acid on your target molecule is in a sterically hindered location, it may be inaccessible to the PEG linker.[3][9] This can lead to a significant reduction in conjugation efficiency. To address this, you might consider:

  • Increasing the reaction time or temperature (while monitoring the stability of your reactants).[8]

  • If applicable to your molecular design, using a linker with a longer PEG chain to overcome spatial barriers.

Q6: What is the correct way to handle and store the this compound linker?

The this compound linker should be stored at -20°C in a desiccated environment to prevent degradation from moisture.[10][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] For ease of handling, preparing a stock solution in an anhydrous solvent like DMF or DMSO can be beneficial.

Q7: How do I remove the Boc protecting group after conjugation?

The tert-butyloxycarbonyl (Boc) protecting group is stable under the conditions used for amide bond formation but can be readily removed under mild acidic conditions.[10][12] A common method is to treat the conjugate with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13]

Q8: What are the best methods for purifying the final conjugate?

The choice of purification method will depend on the properties of your final product. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to purify the product based on hydrophobicity.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing excess unreacted PEG linker and other small molecules.[7]

Quantitative Data Summary

The following table summarizes key reaction parameters and their typical ranges for optimizing the this compound conjugation.

ParameterRecommended Range/ValueRationale & Notes
pH 7.2 - 8.5Balances the rate of amidation with the rate of hydrolysis of the activated ester.[5][6]
Molar Ratio (PEG:Molecule) 5:1 to 20:1A molar excess of the PEG linker drives the reaction towards product formation.[5]
Reaction Temperature 4°C to Room Temp (20-25°C)Lower temperatures can help maintain the stability of sensitive molecules.[5][7]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Optimal time should be determined empirically by monitoring reaction progress.[5][7]
Buffer System PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.[5][8]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Mediated Conjugation

This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid.

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in an amine-free, anhydrous solvent (e.g., DMF or DCM).

    • Prepare a stock solution of EDC and NHS in the same anhydrous solvent. A common concentration is 100 mM. These solutions should be prepared fresh.

    • Prepare a stock solution of this compound in the reaction buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acid:

    • To the solution of your carboxylic acid-containing molecule, add a 1.5-fold molar excess of both EDC and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to consume any remaining activated esters.[5]

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, RP-HPLC, or dialysis to remove unreacted starting materials and byproducts.

Protocol 2: Boc Deprotection

  • Preparation:

    • Dissolve the purified, Boc-protected conjugate in dichloromethane (DCM).

    • Prepare a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Deprotection Reaction:

    • Add the TFA solution to the conjugate solution.

    • Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC or LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

    • The resulting deprotected conjugate can be further purified if necessary.

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield reagent_check Step 1: Check Reagents start->reagent_check peg_quality Is PEG linker fresh & properly stored? reagent_check->peg_quality condition_check Step 2: Review Reaction Conditions ph_check Is pH in the optimal range (7.2-8.5)? condition_check->ph_check purification_check Step 3: Evaluate Purification method_check Is the purification method appropriate (e.g., SEC for size difference)? purification_check->method_check success Yield Improved molecule_quality Is carboxylic acid pure & activated correctly? peg_quality->molecule_quality Yes new_peg Action: Use fresh PEG linker. peg_quality->new_peg No buffer_choice Is the buffer amine-free (e.g., PBS, HEPES)? molecule_quality->buffer_choice Yes check_activation Action: Use fresh EDC/NHS in anhydrous solvent. molecule_quality->check_activation No buffer_choice->condition_check Yes change_buffer Action: Switch to an amine-free buffer. buffer_choice->change_buffer No new_peg->reagent_check check_activation->reagent_check change_buffer->reagent_check ratio_check Is the molar ratio of PEG to molecule sufficient (e.g., 5:1 to 20:1)? ph_check->ratio_check Yes adjust_ph Action: Adjust pH of reaction buffer. ph_check->adjust_ph No time_temp_check Are reaction time and temperature optimized? ratio_check->time_temp_check Yes increase_ratio Action: Increase molar excess of PEG linker. ratio_check->increase_ratio No time_temp_check->purification_check Yes optimize_time_temp Action: Run time-course experiment. time_temp_check->optimize_time_temp No adjust_ph->condition_check increase_ratio->condition_check optimize_time_temp->condition_check loss_check Is product being lost during purification steps? method_check->loss_check Yes optimize_purification Action: Optimize purification protocol (e.g., change column, gradient). method_check->optimize_purification No loss_check->success No analyze_fractions Action: Analyze all fractions to locate product. loss_check->analyze_fractions Yes optimize_purification->purification_check analyze_fractions->purification_check

Caption: A decision tree for troubleshooting low yield in this compound conjugation.

Reaction_Pathway Amide Bond Formation Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step (Optional) cluster_side_reaction Side Reaction Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS (Activated Ester) Molecule_COOH->Activated_Ester + EDC / NHS Conjugate Molecule-CONH-PEG-Amido-C16-Boc Activated_Ester->Conjugate Hydrolysis Molecule-COOH (Inactive) Activated_Ester->Hydrolysis + H₂O PEG_Amine H₂N-PEG-Amido-C16-Boc PEG_Amine->Conjugate Final_Product Molecule-CONH-PEG-Amido-C16-NH₂ Conjugate->Final_Product + TFA

Caption: Reaction pathway for this compound conjugation and a key side reaction.

References

Amino-PEG6-amido-C16-Boc stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG6-amido-C16-Boc. The information is designed to address common stability issues encountered when handling this molecule in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the appropriate conditions. The stability of the product is maintained for a few weeks during standard shipping at ambient temperatures. For longer-term storage, specific conditions should be met, as outlined in the table below.[1]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer also increases its solubility in aqueous media.[2][3] When preparing stock solutions, it is recommended to use anhydrous solvents to minimize potential hydrolysis.

Q3: What are the primary stability concerns for this compound in solution?

A3: The main stability concern for this compound in solution is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is catalyzed by acidic conditions and will expose the primary amine. The amide bond and the PEG chain are generally more stable but can also degrade under harsh conditions (e.g., strong acids or bases, high temperatures, or in the presence of oxidative agents).

Q4: How can I tell if my this compound has degraded?

A4: Visual signs of degradation in a stock solution may not be apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent molecule from its degradation products. A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, would indicate degradation.

Q5: Is the Boc (tert-butyloxycarbonyl) group stable under basic conditions?

A5: Yes, the Boc protecting group is generally stable towards hydrolysis under most basic conditions and is also resistant to many nucleophilic reagents.[4] Deprotection (cleavage) of the Boc group typically requires acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing inconsistent results in your experiments, it could be due to the degradation of your this compound stock solution. Follow this guide to troubleshoot the issue.

Step 1: Review Solution Preparation and Storage

  • Solvent Quality: Were anhydrous solvents used to prepare the stock solution? The presence of water can contribute to hydrolysis over time.

  • Storage Temperature: Has the stock solution been stored at the recommended temperature (-20°C for long-term storage)?[1][2][3][4][6]

  • Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? If so, consider aliquoting the stock solution into smaller, single-use volumes.

  • Light Exposure: Has the solution been protected from light during storage and handling?[1]

Step 2: Analytical Verification

  • If you have access to analytical instrumentation, re-analyze your stock solution using HPLC. Compare the chromatogram to a previous analysis of a fresh sample, if available. Look for the appearance of new peaks that could correspond to the de-protected amine or other degradation products.

Step 3: Prepare a Fresh Stock Solution

  • If you suspect degradation, the most straightforward solution is to prepare a fresh stock solution from solid this compound.

The following diagram illustrates a logical workflow for troubleshooting inconsistent results.

G start Inconsistent Experimental Results review_storage Review Solution Preparation and Storage - Solvent Quality - Storage Temperature - Freeze-Thaw Cycles - Light Exposure start->review_storage analytical_check Perform Analytical Check (e.g., HPLC) review_storage->analytical_check compare_data Compare with Reference Data or Fresh Sample analytical_check->compare_data degradation_suspected Degradation Suspected? compare_data->degradation_suspected prepare_fresh Prepare Fresh Stock Solution degradation_suspected->prepare_fresh Yes continue_experiment Continue Experiment degradation_suspected->continue_experiment No optimize_storage Optimize Storage and Handling (Aliquot, Protect from Light) prepare_fresh->optimize_storage optimize_storage->continue_experiment

Troubleshooting workflow for inconsistent results.
Issue 2: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing stability issues. The primary concern is the acid-catalyzed hydrolysis of the Boc group.

The following diagram illustrates the key molecular components and the primary site of acid-labile hydrolysis.

G cluster_0 This compound Boc Boc Group (tert-butyloxycarbonyl) Amine Protected Amine Boc->Amine Deprotected Deprotected Amine Boc->Deprotected PEG PEG6 Spacer Amine->PEG Amide Amide Linkage PEG->Amide C16 C16 Alkyl Chain Amide->C16 TerminalAmine Terminal Amine C16->TerminalAmine Acid Acidic Conditions (e.g., TFA, HCl) Acid->Boc Hydrolysis

Potential degradation of this compound.

Data Summary

Table 1: Recommended Storage Conditions
ConditionSolid FormIn Solution (e.g., in DMSO)
Short-term 0 - 4°C (days to weeks)[1]0 - 4°C (days to weeks)[1]
Long-term -20°C (months to years)[1]-20°C (months to years)[1]
Light Store in the dark.[1]Store in the dark.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Store under an inert atmosphere (e.g., Argon or Nitrogen).
Table 2: Factors Influencing Stability in Solution
FactorInfluence on StabilityRecommendation
pH Acidic pH (<5) can cause rapid hydrolysis of the Boc group. Neutral to slightly basic pH is generally well-tolerated.Maintain a pH between 6 and 8 for aqueous solutions. Avoid acidic buffers.
Temperature Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.Prepare and handle solutions at room temperature or on ice. For storage, refer to Table 1.
Solvent Protic solvents (e.g., water, methanol) can participate in hydrolysis. Use of anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions is preferred.Use high-purity, anhydrous solvents for preparing stock solutions.
Oxygen Although the primary degradation pathway is hydrolysis, the PEG chain can be susceptible to oxidation over long periods.For long-term storage of solutions, purging with an inert gas like argon or nitrogen can be beneficial.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

This protocol provides a general method for assessing the stability of this compound in a chosen solvent over time.

1. Objective: To determine the percentage of intact this compound remaining in a solution under specific storage conditions (e.g., solvent, temperature, pH).

2. Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid or other suitable modifier

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or other suitable modifier

  • Autosampler vials

3. Experimental Workflow:

The following diagram outlines the workflow for conducting a stability study.

G start Start Stability Study prep_solution Prepare Solution of This compound start->prep_solution initial_analysis Timepoint 0 Analysis (HPLC) prep_solution->initial_analysis store_samples Store Aliquots under Defined Conditions initial_analysis->store_samples periodic_analysis Analyze Aliquots at Pre-defined Timepoints store_samples->periodic_analysis data_analysis Analyze Data: - Peak Area of Parent Compound - Appearance of Degradation Products periodic_analysis->data_analysis end Determine Stability Profile data_analysis->end

Experimental workflow for a stability study.

4. Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0): Immediately after preparation, dilute a sample of the solution to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline measurement.

  • Sample Storage: Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 4°C, 25°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from storage, allow it to come to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • Start at 70% Mobile Phase A / 30% Mobile Phase B

      • Ramp to 10% Mobile Phase A / 90% Mobile Phase B over 10 minutes

      • Hold for 2 minutes

      • Return to initial conditions and equilibrate

    • Injection Volume: 5 µL

    • Detector: CAD, ELSD, or MS

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the peak area at Time = 0.

    • % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

  • Plot the % Remaining versus time to visualize the stability profile.

  • Observe the chromatograms for the appearance and growth of any new peaks, which would indicate the formation of degradation products.

References

Technical Support Center: Optimizing Amino-PEG6-amido-C16-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for coupling Amino-PEG6-amido-C16-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when starting a coupling reaction with this compound?

A1: Before starting the coupling reaction, it is crucial to ensure that all reagents and solvents are of high quality and appropriately prepared. The this compound linker is moisture-sensitive, so it should be stored at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[1] For the reaction itself, dissolve the linker in an anhydrous organic solvent such as DMF, DMSO, or CH2Cl2.[2][3][4]

Q2: Which coupling reagents are recommended for forming an amide bond with the primary amine of this compound?

A2: Several coupling reagents can be used, with the choice depending on the specific requirements of your reaction, such as desired yield, purity, and cost. Common and effective coupling reagents include HATU, and EDC in combination with NHS.[2][5] HATU is known for its high efficiency and fast reaction times, often resulting in high yields and purity.[5] EDC/NHS is also a popular choice due to its mild reaction conditions and water-soluble byproducts, which can simplify purification.[5]

Q3: What are the optimal pH conditions for the coupling reaction?

A3: The optimal pH for the coupling reaction depends on the chosen coupling agent. For reactions involving NHS esters, a pH range of 7.2-8.5 is generally recommended for efficient coupling to primary amines.[5][6] If using EDC to activate a carboxyl group for reaction with an amine, the activation step is most effective under acidic conditions, around pH 4.5.[2][4] Following activation, the pH should be adjusted to 7.2-7.5 for the coupling step with the amine.[5]

Q4: How can I monitor the progress of my coupling reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[2][3][5] These methods allow you to track the consumption of starting materials and the formation of the desired product over time.

Q5: What is the recommended molar ratio of reactants?

A5: To drive the reaction to completion, it is common to use a slight excess of one of the reactants. For example, when coupling the amine on the PEG linker to a carboxylic acid, you might use a 1.1 to 1.5-fold molar excess of the activated PEG linker.[5] When using coupling reagents like HATU, a 1.1 equivalent is often sufficient.[5] For EDC/NHS activation, a 2 to 5-fold molar excess of both EDC and NHS over the carboxylated PEG is typically used.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated ester (e.g., NHS ester). [7]3. Incorrect reaction pH. [7]4. Degradation of coupling reagents. 1. Verify the activation step. Ensure coupling reagents are fresh and added in the correct stoichiometry.2. Use freshly prepared activated reagents. Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and use them immediately.[7]3. Optimize and verify the pH of the reaction buffer. Refer to the recommended pH range for your specific coupling chemistry (see FAQs).[7]4. Use fresh coupling reagents. Store reagents under the recommended conditions and avoid repeated freeze-thaw cycles.
Presence of Side Products 1. Side reactions due to impurities in reagents or solvents. 2. Reaction with non-target functional groups. 3. Racemization at the chiral center of the amino acid (if applicable). 1. Use high-purity reagents and anhydrous solvents. 2. If your molecule has multiple reactive sites, consider using protecting groups. The Boc group on the this compound is an example of a protecting group.[8]3. Use a coupling reagent known for low racemization, such as HATU. [5]
Difficulty in Product Purification 1. Insoluble byproducts. 2. Excess reagents or starting materials remaining. 3. Product has similar properties to impurities. 1. If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. [5] Using EDC results in water-soluble byproducts, which can be easier to remove.[5]2. Quench the reaction to consume excess reactive species. Hydroxylamine (B1172632) or other amine-containing buffers can be used to quench unreacted NHS-esters.[3][5]3. Employ appropriate purification techniques. Size-exclusion chromatography, dialysis, or affinity purification can be effective for separating the final product.[6]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol describes the coupling of the primary amine on this compound to a carboxylic acid-containing molecule.

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Prepare a solution of this compound (1 to 1.2 equivalents) in anhydrous DMF.

    • Have DIPEA or TEA (2-3 equivalents) ready for addition.[5]

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid and HATU, add DIPEA or TEA.

    • Stir the mixture for 5-10 minutes at room temperature to activate the carboxyl group.[5]

  • Coupling Reaction:

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature.[5]

    • Monitor the reaction progress by LC-MS.[5]

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[6]

Protocol 2: EDC/NHS-Mediated Coupling

This protocol outlines the coupling of a carboxylated PEG linker to an amine-containing molecule, which can be adapted for the this compound linker by activating a carboxylic acid partner.

  • Preparation of Reactants:

    • Dissolve the carboxylated molecule (1 equivalent) in an appropriate activation buffer to a concentration of 10-20 mg/mL.[5]

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either the activation buffer or anhydrous DMF/DMSO.[5]

    • Dissolve the this compound in a suitable coupling buffer.[5]

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylated molecule, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.[5]

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.[5]

  • Coupling Reaction:

    • Adjust the pH of the activated carboxylic acid solution to 7.2-7.5 by adding the coupling buffer.[5]

    • Immediately add the this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching and Purification:

    • Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

    • Purify the final product using a suitable chromatography method.

Data Presentation

Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.[5]Less stable at neutral pH, requires careful pH control.[5]
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[5]Higher cost, potential for side reactions if not used correctly.[5]
DCC/NHS > 80%> 95%High activation efficiency.[5]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5]

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reactants & Solvents dissolve_linker Dissolve Linker prep_reagents->dissolve_linker dissolve_substrate Dissolve Substrate prep_reagents->dissolve_substrate activation Activate Carboxylic Acid (e.g., with HATU or EDC/NHS) dissolve_linker->activation dissolve_substrate->activation coupling Add this compound & Incubate activation->coupling monitoring Monitor Progress (LC-MS or TLC) coupling->monitoring quench Quench Reaction (Optional) monitoring->quench purify Purify Product (e.g., Chromatography) quench->purify characterize Characterize Product (e.g., MS, NMR) purify->characterize

Caption: A generalized experimental workflow for the coupling of this compound.

troubleshooting_guide start Low or No Product Yield? check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents Yes check_ph Is the reaction pH optimal for the chosen coupling agent? check_reagents->check_ph Yes solution_reagents Use fresh, high-purity reagents and anhydrous solvents. check_reagents->solution_reagents No check_ratio Is the molar ratio of reactants correct? check_ph->check_ratio Yes solution_ph Verify and adjust the pH of the reaction buffer. check_ph->solution_ph No solution_ratio Optimize the molar ratio, consider using a slight excess of one reactant. check_ratio->solution_ratio No failure Still Low Yield check_ratio->failure Yes success Yield Improved solution_reagents->success solution_ph->success solution_ratio->success

Caption: A troubleshooting decision tree for addressing low product yield in coupling reactions.

References

Technical Support Center: Troubleshooting Boc Deprotection of Amino-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Amino-PEG6-amido-C16-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

This compound is a PEG-based PROTAC linker.[1] Its structure consists of a C16 alkyl chain linked to a PEG6 moiety via an amide bond, with a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The systematic name is 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester, and its molecular formula is C36H72N2O9.[2]

Q2: What is the general mechanism for Boc deprotection?

Boc deprotection is an acid-catalyzed reaction. The reaction proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA).

  • Loss of a stable tert-butyl cation, forming a carbamic acid intermediate.

  • Rapid decarboxylation of the unstable carbamic acid to release carbon dioxide.

  • The resulting free amine is then protonated by the excess acid to form an ammonium (B1175870) salt.[2][3]

Q3: Why is my Boc deprotection of this compound incomplete?

Incomplete Boc deprotection of this molecule can arise from several factors, often related to its amphiphilic nature, possessing both a long hydrophobic C16 alkyl chain and a hydrophilic PEG6 linker:

  • Insufficient Acid Concentration or Strength: The Boc group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not go to completion.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections occur at room temperature, this specific substrate may require longer reaction times.[5]

  • Poor Solubility: The amphiphilic nature of the molecule can lead to poor solubility in standard deprotection solvents like dichloromethane (B109758) (DCM), especially at lower temperatures. This can hinder the access of the TFA to the Boc-protected amine.

  • Steric Hindrance: The long PEG chain and the C16 alkyl group can sterically hinder the approach of the acid to the Boc group, slowing down the reaction rate.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize the Boc deprotection of this compound.

Issue 1: Incomplete Deprotection

Observation: TLC, HPLC, or NMR analysis indicates the presence of starting material after the reaction.

Troubleshooting Workflow:

cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed q1 Check Acid Concentration & Reaction Time start->q1 a1 Increase TFA Concentration (e.g., 20% -> 50% in DCM) and/or Extend Reaction Time (e.g., 1h -> 4h) q1->a1 Standard conditions insufficient end Complete Deprotection Achieved q1->end Problem Resolved q2 Assess Solubility a1->q2 a2 Consider a Co-solvent (e.g., THF, Dioxane) or a Stronger Acid System (e.g., 4M HCl in Dioxane) q2->a2 Poor solubility suspected q2->end Problem Resolved q3 Monitor Reaction Progress a2->q3 a3 Use TLC, HPLC, or NMR to track disappearance of starting material q3->a3 Optimization needed a3->end Reaction complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary: Reaction Condition Adjustments

ParameterStandard ConditionSuggested Modification 1Suggested Modification 2Rationale
TFA Concentration 20% in DCM50% in DCM100% TFA (neat)To increase the rate of acidolysis.[5]
Reaction Time 1-2 hours4-6 hoursOvernight (at RT)To allow the reaction to proceed to completion, especially if sterically hindered.
Temperature Room Temperature0°C to RT40°C (gentle heating)To balance reaction rate with potential side reactions.
Solvent DCMDCM/THF (1:1)4M HCl in DioxaneTo improve the solubility of the amphiphilic substrate.[5]
Issue 2: Observation of Side Products

Observation: HPLC or Mass Spectrometry reveals the presence of unexpected peaks.

Potential Causes and Solutions:

  • t-Butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic residues.

  • Amide or Ester Bond Cleavage: Although less common under standard Boc deprotection conditions, prolonged exposure to strong acids can potentially lead to the cleavage of the amide or the terminal ester bond.

    • Solution: Monitor the reaction carefully and avoid excessive reaction times or temperatures. If cleavage is observed, consider using milder deprotection conditions, such as 4M HCl in dioxane for a shorter duration.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3 x 10 mL) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[5]

Protocol 2: Monitoring Deprotection by HPLC
  • Prepare a calibration curve with known concentrations of the starting material and the expected product.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by diluting it in the mobile phase.

  • Inject the quenched sample into a reverse-phase C18 HPLC column.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.[7]

Protocol 3: Confirmation of Deprotection by ¹H NMR
  • Acquire a ¹H NMR spectrum of the starting material in a suitable deuterated solvent (e.g., CDCl₃). Note the characteristic singlet of the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm.

  • After the deprotection reaction and workup, acquire a ¹H NMR spectrum of the product.

  • Confirm the disappearance of the singlet at 1.4-1.5 ppm, which indicates the removal of the Boc group.

  • Observe the shift of the protons adjacent to the newly formed amine.

¹H NMR Data Comparison

GroupStarting Material (Boc-protected) Chemical Shift (ppm)Product (Deprotected Amine) Chemical Shift (ppm)
-C(CH₃)₃ ~1.45 (singlet, 9H)Absent
-CH₂-NH- Shifted downfieldShifted upfield

Visualizations

cluster_1 Boc Deprotection Workflow start Start: Boc-Protected Amino-PEG6-amido-C16 step1 Dissolve in DCM start->step1 step2 Add TFA (20-50%) at 0°C step1->step2 step3 Stir at Room Temperature (1-4 hours) step2->step3 step4 Monitor by TLC/HPLC step3->step4 step5 Work-up: - Rotoevaporation - Toluene Co-evaporation step4->step5 end End: Deprotected Amine (TFA Salt) step5->end

Caption: Experimental workflow for Boc deprotection.

cluster_2 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation (TFA) Boc_Amine->Protonation + H+ Carbocation Formation of Tert-butyl Cation & Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation (Loss of CO2) Carbocation->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine Ammonium_Salt Ammonium Salt (TFA) Free_Amine->Ammonium_Salt + H+

Caption: Signaling pathway of Boc deprotection.

References

Technical Support Center: Enhancing the Solubility of Amino-PEG6-amido-C16-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing the Amino-PEG6-amido-C16-Boc linker. The inherent lipophilicity of the long C16 alkyl chain in this linker system is a primary contributor to poor aqueous solubility, which can impede accurate in vitro assays and limit therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs with the this compound linker have such poor solubility?

A1: The poor solubility primarily stems from the physicochemical properties of the linker and the overall PROTAC molecule. PROTACs are often high molecular weight compounds that fall into the "beyond Rule of 5" chemical space. The this compound linker, despite containing a hydrophilic hexaethylene glycol (PEG6) unit, includes a highly lipophilic 16-carbon alkyl (C16) chain. This long hydrocarbon chain significantly increases the molecule's LogP value, leading to low aqueous solubility.

Q2: What is the impact of poor solubility on my experiments?

A2: Poor solubility can have significant negative consequences for your research, including:

  • Underestimation of Potency: Inaccurate compound concentrations in stock solutions and assay buffers can lead to misleading results in cell-based assays, making the PROTAC appear less potent than it is.

  • Compound Precipitation: The compound can precipitate out of solution during experiments, leading to high variability and unreliable data.

  • Challenges in Formulation: Developing suitable formulations for in vivo studies becomes extremely difficult, hindering the transition from preclinical to clinical development.

  • Aggregation: Hydrophobic compounds may form aggregates, which can lead to non-specific activity or artifacts in biochemical and cellular assays.

Q3: Can I predict the solubility of my PROTAC before synthesis?

A3: Yes, several in silico (computational) tools can predict the aqueous solubility (LogS) and lipophilicity (LogP) of a molecule based on its structure. Using these tools during the design phase can help you anticipate solubility challenges. While these predictions are not always perfectly accurate, they provide a valuable guide for prioritizing which molecules to synthesize.

Q4: Are there alternative linkers I can use to improve solubility?

A4: Absolutely. If you are in the design phase, linker modification is a highly effective strategy. Consider these alternatives to the C16 alkyl chain:

  • Shorter Alkyl Chains: Reducing the length of the alkyl chain (e.g., from C16 to C8 or C4) will decrease lipophilicity.

  • Increased PEG Length: Using longer PEG chains (e.g., PEG8, PEG12) can improve hydrophilicity.

  • Incorporating Polar Functional Groups: Introducing ethers, hydroxyls, or amides into the linker can enhance aqueous solubility.

  • Branched or Cyclic Linkers: Moving away from linear alkyl chains to more complex, three-dimensional structures can sometimes disrupt crystalline packing and improve solubility.

Troubleshooting Guide: Improving PROTAC Solubility

This section provides actionable steps to address poor solubility of your existing this compound based PROTAC.

Issue 1: Compound is not dissolving in aqueous buffers (e.g., PBS) for in vitro assays.
  • Root Cause: The high lipophilicity of the C16 chain prevents dissolution in polar, aqueous media.

  • Solution Workflow:

    Figure 1. Workflow for preparing PROTAC solutions for in vitro assays.

  • Formulation Strategies: If precipitation occurs even with low final DMSO concentrations, the use of solubility-enhancing excipients is necessary. These should be tested for compatibility with your specific assay.

    Excipient ClassExample(s)Typical Starting ConcentrationConsiderations
    Co-solvents PEG300, PEG400, Propylene Glycol5-10% (v/v) in final bufferMay affect cell health at higher concentrations.
    Surfactants Kolliphor® EL (Cremophor® EL), Polysorbate 80 (Tween® 80)0.1-1% (v/v)Can interfere with protein-protein interactions or cell membranes.
    Cyclodextrins HP-β-CD (Hydroxypropyl-β-cyclodextrin)1-5% (w/v)Forms inclusion complexes; may alter compound availability.
Issue 2: Inconsistent results and high variability in cell-based potency assays (e.g., DC50/Dmax).
  • Root Cause: Poor solubility leads to the actual compound concentration being much lower and more variable than the nominal (intended) concentration. The compound may be precipitating or forming aggregates in the culture medium.

  • Troubleshooting Workflow:

    Figure 2. Logic diagram for troubleshooting inconsistent cell assay results.

  • Recommendation: Perform a kinetic solubility assay in your exact cell culture medium to determine the upper limit of solubility under your experimental conditions. Aim to work well below this concentration.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol determines the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer over time.

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4 (or relevant assay buffer)

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Create Concentration Gradient: In the 96-well plate, perform serial dilutions of the stock solution directly into the PBS buffer. For example, add 2 µL of DMSO stock to 98 µL of buffer for a 200 µM starting concentration and a final DMSO concentration of 2%. Serially dilute this down the plate.

  • Incubation: Incubate the plate at room temperature or 37°C (to mimic assay conditions) for 1-2 hours.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: The concentration at which the light scattering signal significantly increases above the background (buffer + 2% DMSO) is determined to be the kinetic solubility limit.

Protocol 2: PROTAC-Induced Protein Degradation (Western Blot)

This protocol assesses the degradation of a target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • PROTAC stock solution (10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies: Primary antibody for the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), and a secondary antibody.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your PROTAC in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Treat the cells with the PROTAC dilutions for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only) and a positive control (e.g., MG132 to show proteasome dependence).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight.

    • Wash and probe with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

PROTAC Mechanism of Action

The fundamental mechanism of any PROTAC, including those with the this compound linker, involves the formation of a ternary complex.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary PolyUb Poly-Ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3. The PROTAC-mediated protein degradation pathway.

Technical Support Center: Amino-PEG6-amido-C16-Boc in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Amino-PEG6-amido-C16-Boc in chemical synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Problem 1: Incomplete Amide Coupling Reaction

Symptom: Low yield of the desired acylated product after reacting this compound with a carboxylic acid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient activation of the carboxylic acid Increase the equivalents of the coupling reagent (e.g., HATU, HBTU).Ensures complete conversion of the carboxylic acid to its active ester form, which is more reactive towards the amine.
Presence of moisture Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the activated carboxylic acid and deactivate the coupling reagents.
Steric hindrance Increase the reaction temperature or extend the reaction time. Consider using a different coupling reagent known to be effective for sterically hindered substrates.Steric bulk around the amine or carboxylic acid can slow down the reaction rate.
Suboptimal pH Ensure the presence of a non-nucleophilic base (e.g., DIPEA) to neutralize any acidic byproducts.[1]Maintaining a slightly basic pH is crucial for the nucleophilicity of the amine and the stability of the coupling reagents.
Problem 2: Side Reactions During Boc Deprotection

Symptom: Presence of unexpected impurities after treating the Boc-protected compound with acid (e.g., TFA).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Alkylation by t-butyl cation Add a scavenger such as triisopropylsilane (B1312306) (TIPS) or thioanisole (B89551) to the deprotection mixture.[2]The t-butyl cation generated during Boc deprotection is electrophilic and can alkylate nucleophilic functional groups present in the molecule.[2]
Acid-labile functional groups Use milder deprotection conditions, such as a lower concentration of TFA or a different acid like 4M HCl in dioxane.[3]Protects other acid-sensitive groups in the molecule from cleavage.
Incomplete deprotection Increase the reaction time or the concentration of the acid. Monitor the reaction closely by TLC or LC-MS.Ensures complete removal of the Boc group.
Problem 3: Difficulty in Product Purification

Symptom: Co-elution of the product with starting materials or byproducts during chromatography, or formation of emulsions during work-up.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Amphiphilic nature of the molecule Utilize reverse-phase chromatography (C18) for purification. Consider precipitation of the product from a suitable solvent/anti-solvent system.[4]The combination of a hydrophilic PEG chain and a lipophilic C16 alkyl chain gives the molecule amphiphilic properties, making standard purification challenging.
Aggregation Add organic modifiers or salts to the mobile phase during chromatography to disrupt aggregates.The amphiphilic nature can lead to self-assembly and aggregation.
Residual coupling reagents Perform an aqueous work-up to remove water-soluble reagents and byproducts before chromatography.Simplifies the purification process by removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

A1: The most common side reaction is the formation of a guanidinium (B1211019) byproduct if a uronium/aminium-based coupling reagent (like HATU or HBTU) is used and the amine is allowed to react directly with the coupling reagent. To avoid this, pre-activation of the carboxylic acid with the coupling reagent before adding the amine is recommended. Another potential issue is the diacylation of the primary amine if a highly reactive acylating agent is used in large excess.

Q2: What are the optimal conditions for Boc deprotection of derivatives of this compound?

A2: Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours is effective.[1] However, if your molecule contains other acid-sensitive functional groups, milder conditions such as 4M HCl in dioxane may be necessary.[3] It is always recommended to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q3: How can I improve the solubility of this compound and its derivatives?

A3: Due to its amphiphilic nature, solubility can be challenging. For reaction purposes, polar aprotic solvents like DMF or NMP are generally suitable. For purification by reverse-phase HPLC, a mobile phase containing a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like TFA or formic acid is often effective.

Q4: Are there any specific analytical techniques recommended for characterizing these molecules?

A4: A combination of techniques is recommended. LC-MS is invaluable for monitoring reaction progress and confirming the mass of the desired product. 1H and 13C NMR spectroscopy are essential for structural elucidation. For PEG-containing molecules, MALDI-TOF mass spectrometry can also be a useful tool for characterization.

Experimental Protocols

General Protocol for Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual acid.

  • The resulting amine salt can be used directly in the next step or purified as needed.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Activation Activation Carboxylic_Acid->Activation 1. Pre-activation PEG_Amine This compound Coupling Coupling PEG_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling 2. Addition Product Acylated Product Coupling->Product Forms Amide Bond

Caption: Workflow for the amide coupling of this compound.

Boc_Deprotection_Side_Reaction Boc_Protected_Amine Boc-Protected Amine Deprotection Deprotection Boc_Protected_Amine->Deprotection TFA TFA (Acid) TFA->Deprotection Desired_Amine Desired Amine Deprotection->Desired_Amine tButyl_Cation t-Butyl Cation (Side Product) Deprotection->tButyl_Cation Alkylation Alkylation (Side Reaction) tButyl_Cation->Alkylation Alkylated_Byproduct Alkylated Byproduct Alkylation->Alkylated_Byproduct Nucleophilic_Site Nucleophilic Site in Molecule Nucleophilic_Site->Alkylation

Caption: Potential side reaction during Boc deprotection.

Troubleshooting_Logic Start Problem Encountered Identify_Step Identify Synthesis Step: Coupling or Deprotection? Start->Identify_Step Coupling_Issue Coupling Issue: Low Yield Identify_Step->Coupling_Issue Coupling Deprotection_Issue Deprotection Issue: Impurities Identify_Step->Deprotection_Issue Deprotection Purification_Problem Purification Difficulty Identify_Step->Purification_Problem Purification Check_Reagents Check Reagent Quality and Stoichiometry Coupling_Issue->Check_Reagents Add_Scavenger Add Scavenger (e.g., TIPS) Deprotection_Issue->Add_Scavenger Check_Conditions Check Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Solution Problem Resolved Check_Conditions->Solution Modify_Acid Use Milder Acid (e.g., HCl/Dioxane) Add_Scavenger->Modify_Acid Modify_Acid->Solution Change_Chromatography Switch to Reverse Phase or Use Additives Purification_Problem->Change_Chromatography Change_Chromatography->Solution

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Amino-PEG6-amido-C16-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of Amino-PEG6-amido-C16-Boc and similar amphiphilic derivatives. These molecules, characterized by a hydrophilic PEG linker, a hydrophobic C16 alkyl chain, and reactive amine functional groups, present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives?

A1: The purification of these derivatives is complicated by several factors inherent to their structure:

  • Amphiphilicity : The molecule possesses both a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a long, hydrophobic C16 alkyl chain.[1] This dual nature can lead to aggregation, poor solubility in standard solvents, and anomalous behavior during chromatography.[2][3]

  • PEG Linker : While the "PEG6" designation implies a monodisperse chain, PEGylated compounds in general can exhibit heterogeneity, leading to peak broadening in chromatography.[4] Additionally, the PEG chain lacks a strong UV chromophore, which can make detection challenging.[5][6]

  • Reactive Functional Groups : The molecule contains a free primary amine and an acid-labile Boc-protecting group. The free amine can interact strongly with silica (B1680970) gel, causing significant peak tailing.[7] Conversely, the Boc group is sensitive to acidic conditions, which are common in purification techniques like reversed-phase HPLC, risking premature deprotection.[8][]

Q2: What is the most effective chromatographic technique for purifying these compounds?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally considered the gold standard for the high-resolution purification and purity analysis of PEGylated molecules.[5][10] It separates compounds based on hydrophobicity, which is effective for differentiating the target molecule from more polar or less polar impurities. For larger-scale purification, flash column chromatography on silica or C18-functionalized silica can be employed, though it often requires significant method development.[2]

Q3: How can I detect my compound during purification if it has a poor UV signal?

A3: Since the this compound derivative may lack a strong UV chromophore, alternative detection methods are often necessary. The most common and effective detectors for such compounds include:

  • Charged Aerosol Detector (CAD)

  • Evaporative Light Scattering Detector (ELSD)

  • Mass Spectrometry (MS)

These detectors do not rely on light absorbance and can detect any non-volatile analyte, making them ideal for PEGylated lipids and similar molecules.[5][6][11] If these are unavailable, detection at low UV wavelengths (e.g., 210-220 nm) may be possible due to absorbance by the amide bond.

Q4: What are the typical impurities I might encounter?

A4: Common impurities originate from the synthetic route and may include unreacted starting materials (e.g., PEG linker, C16-Boc fragment), incompletely coupled intermediates, and side products. A critical impurity to monitor for is the Boc-deprotected version of the final product, which can form if the molecule is exposed to acidic conditions.

Q5: How should I confirm the purity and identity of the final product?

A5: A combination of analytical techniques is essential to fully characterize the purified product.[5]

  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with a suitable detector (CAD, ELSD, or MS) to determine the purity level.[5]

  • Identity Confirmation : Use mass spectrometry (MS) to confirm the molecular weight of the compound.[5]

  • Structural Verification : Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of key functional groups and the overall structure by comparing the relative integrations of signals from the PEG chain, alkyl chain, and headgroups.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives.

Issue Possible Causes Solutions & Recommendations
1. Severe Peak Tailing or Streaking on Silica Gel (TLC/Flash Chromatography) 1. The free primary amine is interacting with acidic silanol (B1196071) groups on the silica surface.[7]2. The compound is aggregating on the column.3. The column is overloaded.1. Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the silanol groups. Common choices include 0.5-1% triethylamine (B128534) (Et3N) or ammonium (B1175870) hydroxide (B78521).[7]2. Try Alternative Solvent Systems: Systems like Chloroform/Methanol or DCM/Methanol can sometimes provide better results than Ethyl Acetate/Hexanes.[2]3. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or opt for reversed-phase flash chromatography on a C18 column.
2. Poor Separation of Product and Impurities in RP-HPLC 1. The gradient profile is too steep.2. The column chemistry is not optimal.3. The mobile phase composition is not suitable.1. Optimize the Gradient: Use a shallower gradient around the expected elution time of your compound to increase resolution between closely eluting peaks.[10]2. Select a Different Column: Test columns with different stationary phases (e.g., C8 vs. C18) or pore sizes. The choice depends on the specific properties of the impurities.[10]3. Adjust the Mobile Phase: Vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol). Change the acidic modifier; for example, use 0.1% formic acid as a milder alternative to 0.1% trifluoroacetic acid (TFA) to reduce the risk of Boc deprotection.[10]
3. Low Recovery of Purified Product 1. The compound is irreversibly binding to the stationary phase.2. The compound is precipitating on the column due to poor solubility in the mobile phase.[10]3. The product is unstable under the purification conditions (e.g., pH, temperature).[10]1. Deactivate the Column: For silica gel, pre-equilibrate the column thoroughly with a mobile phase containing your basic additive.2. Ensure Solubility: Confirm that your compound is soluble throughout the entire mobile phase gradient. If not, you may need to add a co-solvent or change the primary organic solvent.3. Check Stability: Analyze the stability of your compound under the experimental conditions. Consider performing the purification at a lower temperature (e.g., 4°C).[12]
4. Accidental Removal of the Boc-Protecting Group 1. The compound was exposed to acidic conditions during purification (e.g., TFA in RP-HPLC) or workup.[]1. Use Milder Acids: Replace TFA with a weaker acid like formic acid in your mobile phase.2. Neutralize Immediately: If using TFA is unavoidable, immediately neutralize the collected fractions with a base like ammonium bicarbonate before solvent removal.3. Avoid Acidic Workup: Ensure all workup and isolation steps are performed under neutral or slightly basic conditions.

Experimental Protocols

Protocol 1: Analytical and Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for purifying this compound derivatives. Optimization is crucial based on the specific properties of the compound and its impurities.

1. Column and Mobile Phase Selection:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm for analytical, 250 mm x 21.2 mm for preparative, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: ELSD, CAD, or MS. If using UV, monitor at 210-220 nm.[10]

2. Method Parameters (Example):

ParameterAnalytical ScalePreparative Scale
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 5-20 µL0.5-5 mL
Column Temp. Ambient or 30-40°CAmbient or 30-40°C
Gradient 5% to 95% B over 20 min30% to 80% B over 30 min (Optimized)

3. Procedure:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Mobile Phase A/B mixture).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Perform an initial analytical run to determine the retention time of the product and identify impurities.

  • Optimize the gradient for preparative scale to maximize separation between the product and key impurities. A shallower gradient is often required.[10]

  • Inject the sample onto the preparative column and collect fractions based on the detector signal.

  • Analyze the collected fractions using analytical HPLC or LC-MS to identify the pure fractions.

  • Pool the pure fractions. If the mobile phase is volatile (e.g., water/acetonitrile with formic acid), the solvent can be removed via lyophilization or rotary evaporation to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for larger quantities but may provide lower resolution than HPLC.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a solvent like DCM or Methanol.

  • Spot the sample on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Dichloromethane or Chloroform) and a polar solvent (e.g., Methanol).

  • To counter peak streaking, add 0.5-1% triethylamine or ammonium hydroxide to the solvent system.[7]

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.

2. Column Chromatography Procedure:

  • Pack a glass column with silica gel using the selected mobile phase (without the basic additive initially, known as a "dry pack" or as a slurry).

  • Equilibrate the column with the mobile phase containing the basic additive, passing several column volumes through until the eluent is basic.

  • Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Carefully load the sample onto the top of the column.

  • Begin elution with the selected mobile phase, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

References

Technical Support Center: Troubleshooting PROTAC Degradation Assays with Long Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments, with a specific focus on challenges arising from the use of long linkers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: I'm observing little to no degradation of my target protein, even though my PROTAC shows good binary binding to both the target and the E3 ligase.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue, especially when working with long linkers.

Possible Causes:

  • Suboptimal Linker Length or Flexibility: While a long linker can span the distance between the target protein and the E3 ligase, it may not properly orient them for efficient ubiquitination, leading to the formation of an unproductive ternary complex.[1][2] A linker that is too long or overly flexible can result in a loose complex with decreased stability.[]

  • Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex, which is critical for productive ubiquitination.[4]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the long linker, might prevent it from efficiently crossing the cell membrane.[4] Long linkers can sometimes negatively impact solubility and cell permeability.[5][6]

  • The "Hook Effect": At high concentrations, PROTACs can inhibit their own activity by forming more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex.[4][7] This is a common phenomenon observed in PROTAC experiments.[8][9]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.[10]

  • Incorrect E3 Ligase Choice: The selected E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.[4]

Suggested Solutions:

  • Synthesize a Library of Linker Analogs: The most direct way to address suboptimal linker length is to create a series of PROTACs with varying linker lengths and compositions.[2][10] Even minor changes can significantly impact degradation efficacy.[10] The assessment of structure-activity relationships for various linker sizes is a common optimization strategy.[2]

  • Directly Evaluate Ternary Complex Formation: Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm the formation and assess the stability and cooperativity of the ternary complex.[10][11]

  • Assess Cell Permeability: Employ cellular uptake and efflux assays to ensure your PROTAC is reaching its intracellular target at sufficient concentrations.[10]

  • Perform a Broad Dose-Response Experiment: To identify the optimal concentration range and rule out the "hook effect," test your PROTAC across a wide range of concentrations.[4] The characteristic bell-shaped curve will indicate the presence of the hook effect.[4]

  • Modify Linker Composition: Introduce more rigid elements (e.g., piperazine (B1678402), triazole rings) or flexible components (e.g., PEG, alkyl chains) into the linker to alter its conformational dynamics, which could lead to a more productive ternary complex.[5][10]

  • Consider a Different E3 Ligase: If other troubleshooting steps fail, try a different E3 ligase recruiter (e.g., switch from a VHL-based recruiter to a Cereblon-based one).[4]

Problem: My degradation results are inconsistent from one experiment to the next.

Inconsistent results can be frustrating, but they often point to subtle variations in experimental conditions.

Possible Causes:

  • Variable Cell Culture Conditions: The passage number, confluency, and overall health of your cells can influence protein expression levels and the efficiency of the ubiquitin-proteasome system.[4]

  • PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the duration of the experiment.[4]

Suggested Solutions:

  • Standardize Cell Culture Protocols: Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[4]

  • Verify PROTAC Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A1: The linker is a crucial component of a PROTAC that connects the target-binding ligand to the E3 ligase-recruiting ligand.[6][12] Its primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin, marking the target for degradation.[7] The linker's length is critical because if it's too short, it can cause steric hindrance, preventing the formation of the ternary complex.[1][] Conversely, if it's too long, it may not bring the two proteins into close enough proximity for efficient ubiquitination or may lead to the formation of unproductive complexes.[1][2][] Therefore, optimizing the linker length is a key step in designing an effective PROTAC.[7][13]

Q2: What are the most common types of long linkers used in PROTACs?

A2: The most commonly used long linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[10] Other linker types that incorporate more rigid structures, such as piperazine or triazole rings, are also used to control the conformational flexibility and physicochemical properties of the PROTAC.[10]

Q3: What is the "hook effect" and how is it related to PROTAC concentration?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[4][8] This leads to a characteristic bell-shaped dose-response curve.[4]

Q4: How can I confirm that my PROTAC is forming a productive ternary complex?

A4: The formation of a stable and productive ternary complex is a prerequisite for effective degradation.[7] Several biophysical assays can be used to confirm and characterize ternary complex formation, including:

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamics.[5][14]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the ternary complex formation in real-time.[10]

  • In Vitro Pull-down Assays: These assays can provide a straightforward method to assess the ability of a PROTAC to form a ternary complex.[15]

Q5: Can a linker be too long, and what are the potential consequences?

A5: Yes, a linker can be too long. While it might seem that a longer linker would provide more flexibility, an excessively long linker can have several negative consequences:

  • Formation of Unproductive Complexes: It may not effectively orient the target protein and E3 ligase for efficient ubiquitin transfer.[1][2]

  • Decreased Ternary Complex Stability: An overly long linker can result in a loose and unstable ternary complex.[]

  • Reduced Metabolic Stability: Long, flexible linkers may be more susceptible to degradation by metabolic enzymes, reducing the PROTAC's half-life.[]

  • Negative Impact on Physicochemical Properties: Very long linkers can negatively affect properties like solubility and cell permeability.[][5]

Data Summary: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is empirically determined for each PROTAC system. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC A PEG 12 50 >90
PROTAC B PEG 16 15 >95
PROTAC C PEG 20 85 ~80
PROTAC D Alkyl 14 25 >90

| PROTAC E | Alkyl | 18 | 100 | ~75 |

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13]

PROTAC Linker Type Linker Length (atoms) ER Degradation
PROTAC 1 Alkyl 9 Moderate
PROTAC 2 Alkyl 12 High
PROTAC 3 Alkyl 16 Very High
PROTAC 4 Alkyl 19 Moderate

| PROTAC 5 | Alkyl | 21 | Low |

Note: The data presented in these tables are illustrative and compiled from various sources to demonstrate the general principles of linker length optimization. Actual results will vary depending on the specific target, ligands, and experimental conditions.

Key Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: Western Blot for PROTAC-Induced Degradation [12][16]

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[12]

    • Treat cells with a range of concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO).[12]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[12]

    • Add ice-cold lysis buffer to each well or dish.[12]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[12]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12][16]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[12]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[16]

    • Normalize the protein concentration of all samples with lysis buffer.[12]

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[12]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12][16]

    • Run the gel at a constant voltage.[16]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.[12]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.[12]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[12]

    • Capture the signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software.[12]

    • Normalize the target protein signal to the loading control signal.[12]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[12] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]

Protocol 2: In Vitro Ubiquitination Assay [17]

Objective: To directly measure a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., VHL or Cereblon complex)

  • Purified target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Assay buffer

  • Primary antibody against the POI

Methodology:

  • Reaction Setup:

    • Thaw all components on ice.[17]

    • Prepare a master mix of common reagents to ensure consistency.[17]

    • Assemble the reactions on ice in microcentrifuge tubes. A standard reaction might include the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC at various concentrations.[17]

    • Include essential negative controls: a reaction without the PROTAC, a reaction without the E1 enzyme, and a reaction without the E3 ligase.[17]

  • Incubation:

    • Initiate the reactions by transferring the tubes to a 37°C incubator for a specified time (e.g., 60-120 minutes).

  • Reaction Termination and Analysis:

    • Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the target protein.

  • Interpreting the Results:

    • Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.[17] This "ladder" of bands represents the polyubiquitinated target protein.[17]

    • The negative control lanes (e.g., "No PROTAC," "No E1," "No E3") should show significantly less or no ubiquitination ladder, confirming the dependency of the reaction on all components.[17]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to PROTAC degradation assays.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Transfer Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades POI_bound POI POI_bound->Proteasome Marked for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: The PROTAC-mediated protein degradation pathway.[1]

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blot C->D E 5. Detection & Image Acquisition D->E F 6. Densitometry & Data Analysis E->F G 7. Determine DC50 & Dmax F->G

Caption: A typical experimental workflow for evaluating PROTAC efficacy.[12]

Troubleshooting_Workflow Start No/Poor Degradation Observed Check_Binding Confirm Binary Binding (e.g., ITC, SPR) Start->Check_Binding Check_Ternary Assess Ternary Complex Formation (e.g., SPR) Check_Binding->Check_Ternary Binding OK Check_Permeability Evaluate Cell Permeability/Efflux Check_Ternary->Check_Permeability No/Poor Complex Check_Hook Perform Wide Dose-Response Check_Ternary->Check_Hook Complex Forms Synthesize_Library Synthesize New Linker Analogs Check_Permeability->Synthesize_Library Poor Permeability Check_Hook->Synthesize_Library No Hook Effect Success Degradation Achieved Check_Hook->Success Hook Effect Observed (Optimize Concentration) Synthesize_Library->Start Re-test Change_E3 Consider Different E3 Ligase Synthesize_Library->Change_E3 Change_E3->Start Re-test

Caption: A logical workflow for troubleshooting lack of PROTAC activity.[4]

Caption: The logical relationship between linker length and PROTAC efficacy.[1]

References

Impact of Amino-PEG6-amido-C16-Boc linker length on ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-PEG6-amido-C16-Boc Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of this compound and similar long-chain PEG/alkyl linkers on ternary complex formation in targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker joining them.[1] The linker's primary function is to bridge the POI and E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3).[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1]

The linker's length is a critical parameter.[1]

  • Too short: A short linker can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[1][2]

  • Too long: An excessively long or flexible linker can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[1][2] Finding the optimal linker length is essential for maximizing degradation potency.[2]

Q2: What are the specific properties of an this compound linker?

A2: This linker combines two common motifs used in PROTAC design: polyethylene (B3416737) glycol (PEG) and a long alkyl chain.[4]

  • PEG6 (Polyethylene Glycol, 6 units): This component is known to be flexible and hydrophilic.[5] The PEG chain can improve the PROTAC's solubility in aqueous environments, which is beneficial for bioavailability.[3][5]

  • C16 (16-carbon alkyl chain): This is a long, hydrophobic hydrocarbon chain.[6] While synthetically straightforward, long alkyl chains increase lipophilicity, which can enhance cell membrane permeability but may also reduce aqueous solubility.[5][7]

  • Amido: The amide bond provides a stable connection point within the linker.

  • Amino/Boc: The terminal amine group (protected by a Boc group) provides a reactive handle for conjugation to either the POI-binding ligand or the E3-binding ligand.

The combination of a hydrophilic PEG segment and a hydrophobic alkyl segment allows for fine-tuning of the PROTAC's overall physicochemical properties, such as its topological polar surface area (TPSA) and lipophilicity, which influence cell permeability and solubility.[]

Q3: What is the "hook effect" and how does linker design relate to it?

A3: The "hook effect" is a phenomenon observed in many PROTAC-based assays where the desired outcome (ternary complex formation or protein degradation) decreases at high PROTAC concentrations.[9][10] This occurs because excess PROTAC molecules saturate both the POI and the E3 ligase individually, leading to the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the functional ternary complex.[10][11] A well-designed linker can help stabilize the ternary complex through favorable protein-protein interactions (positive cooperativity), which can mitigate the hook effect.[10][12]

Troubleshooting Guide: Ternary Complex Formation

This guide addresses common issues encountered when using long-chain PEG/alkyl linkers.

Problem Possible Cause(s) Suggested Solution(s) & Experimental Checks
No or weak ternary complex formation observed in biochemical assays (SPR, ITC, TR-FRET). 1. Suboptimal Linker Length: The combined length of PEG6 and C16 may be too long or too short for the specific POI-E3 ligase pair, leading to instability or steric clash.[2][13]Synthesize Analogs: Design and synthesize a library of PROTACs with varying linker lengths. Systematically alter the PEG length (e.g., PEG4, PEG8) and the alkyl chain length (e.g., C12, C18) to find the optimal length.[4]
2. Poor Cooperativity: The linker may not orient the two proteins favorably to establish productive protein-protein interactions, leading to a transient or unstable complex.[14]Assess Binary & Ternary Affinity: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities (KD) of the PROTAC to each protein individually (binary) and to the pre-formed protein-PROTAC complex (ternary). Calculate the cooperativity factor (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity.[15][16]
3. Linker Hydrophobicity: The long C16 alkyl chain can lead to aggregation of the PROTAC or nonspecific binding in aqueous assay buffers, reducing the effective concentration. The hydrophobic linker may also "fold back" on itself, preventing protein binding.[7][17]Modify Linker Composition: Synthesize analogs where the hydrophobic C16 chain is replaced with a more hydrophilic and extended PEG chain of equivalent length to improve solubility.[18] Check for Aggregation: Use Dynamic Light Scattering (DLS) to assess the aggregation state of the PROTAC in your assay buffer.[10]
Efficient ternary complex formation in biochemical assays, but poor cellular degradation. 1. Low Cell Permeability: Despite the hydrophobic C16 chain, the overall molecule may have poor physicochemical properties (e.g., high molecular weight, high polar surface area from the PEG component) that prevent it from crossing the cell membrane.[7][18]Perform Cellular Target Engagement Assays: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is entering the cells and binding to its target POI.[9][19]
2. PROTAC Instability: The molecule may be rapidly metabolized or degraded within the cell.[9]Measure Compound Stability: Use LC-MS/MS to quantify the concentration of the intact PROTAC in cell lysates over time.[9]
3. Unproductive Complex Geometry: The ternary complex may form stably but in a conformation where the lysine (B10760008) residues on the POI are not accessible to the E3 ligase's ubiquitination machinery.[10]Vary Linker Attachment Points: If possible, synthesize PROTACs where the linker is attached to different positions on the POI or E3 ligands. This can alter the final geometry of the ternary complex.[4] Use Orthogonal Assays: Confirm results with a combination of in-vitro (e.g., TR-FRET) and in-cell (e.g., NanoBRET) assays to get a more complete picture.[9]
"Hook Effect" observed at low concentrations. 1. High Binary Affinity, Low Cooperativity: The PROTAC binds strongly to the individual proteins, but the linker is too flexible or long, leading to a high entropic penalty for forming the ternary complex. This favors binary complex formation even at lower concentrations.[4]Introduce Linker Rigidity: Synthesize analogs that incorporate rigid elements (e.g., piperazine, triazole rings) instead of the flexible PEG/alkyl chains. This can pre-organize the molecule into a bioactive conformation.[5][6]

Quantitative Data Summary

While data for the exact this compound linker is not publicly available, the following table presents representative data from literature, illustrating how linker composition and length impact ternary complex formation and degradation efficacy.

Linker Composition Linker Length (atoms) Target Ternary Complex KD (nM) Cooperativity (α) Cellular DC50 (nM) Reference
PEG4~15BRD4BD25.4228[20][21]
PEG3~12BRD4BD2>1000<1>1000[20]
Alkyl/Ether16ERα--5[2]
Alkyl/Ether12ERα--500[2]
Alkyl/Ether20ERα-->1000[2]
PEG/Alkyl~17p38α--30[2]
PEG/Alkyl<15p38α-->5000[2]

Data is compiled for illustrative purposes from multiple sources. KD, α, and DC50 values are highly system-dependent.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This method measures the real-time binding kinetics and affinities of binary and ternary complexes.[16]

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[16]

  • Binary Affinity Measurement:

    • Inject a series of concentrations of the PROTAC alone over the E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary equilibrium dissociation constant (KD_binary).[10]

  • Ternary Affinity Measurement:

    • Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the purified POI mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.[16]

    • Fit the sensorgrams to determine the kinetic parameters for ternary complex formation (KD_ternary).[10]

  • Cooperativity Calculation: Calculate the cooperativity factor α = KD_binary / KD_ternary.[16]

Co-Immunoprecipitation (Co-IP) for Cellular Ternary Complex Validation

This protocol qualitatively demonstrates the formation of the POI-PROTAC-E3 ligase complex within a cellular environment.

Methodology:

  • Cell Treatment: Treat cells expressing the target protein with the PROTAC at its optimal concentration (and a vehicle control) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the POI (or a tag on the POI) that is conjugated to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution & Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western Blotting. Probe the blot with antibodies against the POI, the E3 ligase, and relevant pathway components. An increase in the co-precipitated E3 ligase in the PROTAC-treated sample indicates ternary complex formation.

Visualizations

Ternary_Complex_Formation cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC Bifunctional PROTAC (Amino-PEG6-amido-C16) POI->PROTAC TC POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Transfer TC->Ub Ubiquitination Deg Proteasomal Degradation Ub->Deg Degradation Signal

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Troubleshooting_Workflow start Start: No/Weak Degradation Observed q1 Is Ternary Complex (TC) forming in vitro (SPR, ITC)? start->q1 cause1 Possible Causes: - Suboptimal Linker Length - Poor Cooperativity - Aggregation/Solubility q1->cause1 No q2 Is PROTAC engaging target in cells (CETSA, NanoBRET)? q1->q2 Yes sol1 Solutions: - Synthesize Linker Analogs - Modify Linker Composition - Check Aggregation (DLS) cause1->sol1 sol1->q1 Re-test cause2 Possible Causes: - Poor Cell Permeability - Compound Instability q2->cause2 No cause3 Possible Cause: Unproductive TC Geometry q2->cause3 Yes sol2 Solutions: - Measure Permeability (PAMPA) - Check Stability (LC-MS) - Modify Linker Properties cause2->sol2 sol2->q2 Re-test sol3 Solution: - Change Linker Attachment Points - Perform Molecular Modeling cause3->sol3 end Potent Degrader Achieved sol3->end

Caption: A logical workflow for troubleshooting issues with PROTAC efficacy, starting from the initial observation of poor degradation.

References

Validation & Comparative

The Dual-Natured Sword: Amino-PEG6-amido-C16-Boc in the PROTAC Linker Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a molecular balancing act. The choice of linker, the bridge between the target-binding warhead and the E3 ligase-recruiting moiety, is paramount to a PROTAC's success. This guide provides a comparative analysis of the Amino-PEG6-amido-C16-Boc linker, a hybrid structure, against other commonly employed polyethylene (B3416737) glycol (PEG) linkers, supported by a synthesis of available experimental insights.

The this compound linker stands out due to its dual composition: a hydrophilic hexaethylene glycol (PEG6) chain and a long, lipophilic 16-carbon alkyl (C16) chain. This unique structure suggests a strategic design to modulate the physicochemical properties of a PROTAC, aiming to strike a balance between aqueous solubility and cell permeability – two often conflicting, yet critical, parameters for oral bioavailability and cellular efficacy.

Performance Comparison: A Tale of Two Moieties

While direct head-to-head experimental data for a PROTAC specifically employing an this compound linker is not extensively available in the public domain, we can infer its potential performance by examining studies on PROTACs with long-chain PEG and long-chain alkyl linkers.

PEG linkers are renowned for their ability to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the molecule's compatibility with physiological environments.[1] Conversely, long alkyl chains are known to increase the lipophilicity of a molecule, which can facilitate its passage across the lipid-rich cell membrane.[2]

The this compound linker, therefore, represents a "best-of-both-worlds" approach. The PEG6 component is expected to confer a degree of hydrophilicity, mitigating the poor solubility often associated with highly lipophilic PROTACs. Simultaneously, the C16 alkyl chain is poised to enhance membrane permeability, a common challenge for more polar, PEGylated PROTACs.

Below is a table summarizing the expected and observed properties of different linker types based on available literature.

Linker TypeRepresentative StructureExpected/Observed PropertiesKey Performance Metrics (Hypothetical/Inferred)
Short-Chain PEG e.g., Amino-PEG2-acidHigh water solubility , potentially lower cell permeability . May be optimal for certain ternary complex geometries.DC50: Potentially lower in biochemical assays. Dmax: Variable, dependent on ternary complex stability. Permeability (PAMPA): Lower.
Long-Chain PEG e.g., Amino-PEG8-acidVery high water solubility , potentially poor cell permeability due to high polarity and molecular weight.DC50: May increase due to unfavorable physicochemical properties. Dmax: May be reduced if permeability is a limiting factor. Permeability (PAMPA): Very low.
Long-Chain Alkyl e.g., 16-aminohexadecanoic acidHigh lipophilicity , good cell permeability , but poor water solubility .DC50: Potentially potent in cell-based assays if solubility is not limiting. Dmax: Can be high if the PROTAC reaches its intracellular target. Permeability (PAMPA): High.
This compound (Hybrid) This compoundBalanced solubility and permeability . The PEG chain may shield the lipophilic alkyl chain in aqueous environments, and vice versa in lipid environments.DC50: Expected to be potent in both biochemical and cellular assays. Dmax: Potentially high due to an optimized balance of properties. Permeability (PAMPA): Moderate to high.

The Underlying Principle: PROTAC Mechanism of Action

The effectiveness of any PROTAC, regardless of its linker, hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

A simplified diagram of the PROTAC-mediated protein degradation pathway.

The length and flexibility of the linker are critical in allowing the PROTAC to adopt a conformation that facilitates the productive formation of this ternary complex. A linker that is too short may cause steric hindrance, while an excessively long or rigid linker might prevent the necessary protein-protein interactions.

Evaluating PROTAC Performance: A Standardized Workflow

To empirically determine the optimal linker, a systematic evaluation of PROTACs with different linkers is necessary. The following workflow outlines the key experimental steps.

PROTAC_Evaluation_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesize PROTACs with different linkers Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Synthesis->Biochemical_Assay Permeability_Assay Cellular Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Western_Blot Western Blot for Target Degradation Biochemical_Assay->Western_Blot Permeability_Assay->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

A typical experimental workflow for comparing the performance of different PROTAC linkers.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody overnight at 4°C.[3]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Add the chemiluminescence substrate and capture the signal using an imaging system.[3]

    • Quantify the band intensities. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[4]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compounds

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare solutions of the PROTAC compounds in PBS in the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t )

    Where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Conclusion

The this compound linker represents an intriguing "hybrid" design strategy for PROTACs, aiming to harness the solubility-enhancing properties of PEG and the permeability-promoting characteristics of a long alkyl chain. While direct comparative data is limited, an understanding of the individual contributions of its constituent parts allows for a rational hypothesis of its performance. It is predicted to offer a favorable balance of physicochemical properties, potentially leading to PROTACs with robust cellular activity. However, as with all aspects of PROTAC design, empirical validation through systematic synthesis and testing remains the gold standard for identifying the optimal linker for a given target and E3 ligase pair. The experimental protocols provided herein offer a framework for such an evaluation.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PROTACs Synthesized with Amino-PEG6-amido-C16-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The choice of linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in the overall pharmacokinetic profile of these novel drug candidates. This guide provides a comparative analysis of the in vivo stability of PROTACs synthesized with the Amino-PEG6-amido-C16-Boc linker and other commonly employed linker classes, supported by available experimental data and detailed methodologies.

While specific in vivo pharmacokinetic data for PROTACs synthesized with the precise this compound linker is not extensively available in the public domain, we can infer its likely performance based on the well-documented characteristics of its core components: a polyethylene (B3416737) glycol (PEG) chain, an amide bond, and a long alkyl chain. This guide will compare the expected in vivo stability of such a linker against two common alternatives: purely alkyl-based linkers and more rigid linker structures.

The Central Role of the Linker in PROTAC Stability

The linker in a PROTAC molecule is far from a passive spacer. Its length, flexibility, and chemical composition profoundly influence a PROTAC's solubility, cell permeability, and, most importantly, its metabolic stability.[1][2] The linker is often the most metabolically vulnerable part of a PROTAC, susceptible to enzymatic degradation by enzymes such as Cytochrome P450s (CYPs).[3][]

Comparative Analysis of Linker Classes

The in vivo stability of a PROTAC is a multifactorial property. Here, we compare the anticipated characteristics of PROTACs with an this compound linker to those with alkyl and rigid linkers.

Linker TypeKey Structural FeaturesExpected Advantages for In Vivo StabilityExpected Disadvantages for In Vivo Stability
This compound PEG6 chain, amide bond, C16 alkyl chain- Improved Solubility: The hydrophilic PEG chain can enhance aqueous solubility, which is often a challenge for large PROTAC molecules.[][6] - Potential for Reduced Renal Clearance: The PEG component may increase the hydrodynamic radius, potentially reducing filtration by the kidneys.- Metabolic Liability of PEG: The ether linkages in the PEG chain are known sites of oxidative metabolism (O-dealkylation) by CYP enzymes.[3][] - Amide Bond Hydrolysis: Amide bonds can be susceptible to hydrolysis by amidases.[7] - Oxidation of Alkyl Chain: The long C16 alkyl chain can be a site for oxidative metabolism.
Alkyl Linkers Saturated hydrocarbon chains- Metabolic Stability: Generally more resistant to oxidative metabolism compared to PEG linkers.- Poor Solubility: The hydrophobic nature of long alkyl chains can lead to low aqueous solubility and potential aggregation issues.[1]
Rigid Linkers (e.g., containing piperazine, triazole) Cyclic or aromatic structures- Enhanced Metabolic Stability: The rigid structure can sterically hinder access of metabolic enzymes, increasing the PROTAC's half-life.[1][] - Favorable Conformation: A more constrained conformation may lead to more stable and productive ternary complex formation.- Synthetic Complexity: Can be more challenging to synthesize compared to flexible linkers. - Potential for Reduced Permeability: The rigidity might negatively impact the molecule's ability to cross cell membranes.

Quantitative Data from Comparative Studies

Direct head-to-head in vivo pharmacokinetic comparisons of PROTACs with these specific linker types are limited. However, in vitro metabolic stability studies in human hepatocytes provide valuable insights into their intrinsic clearance. One study compared PROTACs with aliphatic and PEG linkers of the same length and found that the overall metabolic rate was not necessarily negatively affected by the presence of PEG, even though PEG linkers presented more potential sites for metabolism.[7] In some instances, PEG-containing PROTACs showed comparable or even slightly better metabolic stability.[7]

PROTAC (Target-E3 Ligase)Linker TypeHalf-life (t½) in Human Hepatocytes (min)Reference
Androgen Receptor - PomalidomideAliphaticVery Unstable (8.4)[7]
Androgen Receptor - PomalidomidePEG-likeSimilar to other stable analogs[7]
Androgen Receptor - PomalidomideAliphaticSlightly more stable than PEG analogs[7]
Androgen Receptor - PomalidomidePEG-likeSimilar to other stable analogs[7]

This table is a summary of findings from a study by an external research group and is intended to illustrate the comparative nature of linker stability.[7]

Experimental Protocols

To assess the in vivo stability of PROTACs, a robust pharmacokinetic (PK) study in an animal model, typically mice or rats, is essential.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of a PROTAC following intravenous and oral administration.

Materials:

  • Test PROTAC

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • CD-1 mice (or other appropriate strain), typically 8-10 weeks old

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.

  • Formulation Preparation: Prepare the PROTAC formulation in the chosen vehicle at the desired concentration for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose of the PROTAC (e.g., 1-2 mg/kg) into the tail vein of the mice.

    • PO Group: Administer a single dose of the PROTAC (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software. Key parameters include:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the processes involved in assessing PROTAC stability and their mechanism of action, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action

PK_Workflow cluster_1 In Vivo Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Bioanalysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (t½, CL, Vd, F%) Data_Analysis->PK_Parameters

Caption: In Vivo Pharmacokinetic Study Workflow

Conclusion

The in vivo stability of a PROTAC is a complex interplay of its constituent parts, with the linker playing a decisive role. While PROTACs synthesized with an this compound linker are expected to benefit from the enhanced solubility conferred by the PEG6 moiety, their susceptibility to metabolic degradation at the ether linkages, amide bond, and alkyl chain must be carefully considered. Comparative analysis with alkyl and rigid linkers suggests a trade-off between metabolic stability, solubility, and synthetic feasibility. For the rational design of PROTACs with optimal in vivo performance, empirical evaluation through robust pharmacokinetic studies is indispensable. The experimental protocols and comparative insights provided in this guide serve as a foundational resource for researchers navigating the challenges of PROTAC drug development.

References

Navigating the Specificity of PROTACs: A Comparative Guide to Off-Target Effects with a Focus on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, ensuring their specificity and minimizing off-target effects is a critical hurdle in their clinical translation. This guide provides a comprehensive comparison of methodologies to assess off-target effects of PROTACs, with a particular focus on the influence of the linker, including the Amino-PEG6-amido-C16-Boc moiety, on degradation profiles.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2] They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] While elegant in concept, the potential for unintended protein degradation poses a significant challenge. Off-target effects can arise from the promiscuity of the target-binding ligand, the E3 ligase ligand, or the formation of unproductive binary complexes.[3][4] Pomalidomide-based PROTACs, for example, have been observed to degrade zinc-finger proteins independently of the primary target ligand.[3][5]

The linker, far from being an inert spacer, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][6] Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and rigidity can profoundly influence the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting both on-target potency and off-target degradation.[2][4][7]

The Crucial Role of the Linker in Mitigating Off-Target Effects

  • Linker Length: The length of the linker is a critical parameter that dictates the spatial arrangement of the target protein and the E3 ligase.[4][7] An optimal linker length is necessary for the formation of a productive ternary complex leading to efficient ubiquitination.[4][7] A linker that is too short can lead to steric hindrance, while an excessively long one may result in a less stable and inefficient complex.[7] Systematic variation of linker length, often using PEG or alkyl chains, is a common strategy to identify the optimal configuration for a given target and E3 ligase pair.[4][7][9]

  • Linker Composition: The chemical makeup of the linker influences its flexibility, polarity, and metabolic stability.[6]

    • PEG Linkers: These are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[9]

    • Alkyl Chains: These provide a high degree of conformational flexibility but are generally more hydrophobic, which can impact solubility.[9]

    • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can introduce conformational constraints, pre-organizing the PROTAC into a bioactive conformation and potentially enhancing potency and metabolic stability.[9]

  • Attachment Points: The points at which the linker is connected to the target- and E3 ligase-binding ligands are also crucial for optimizing the geometry of the ternary complex and can impact degradation selectivity.

Quantitative Comparison of Linker Performance on Target Degradation

While comprehensive off-target proteomics data for specific linkers is sparse, a substantial body of research has focused on the impact of linker composition and length on the on-target degradation efficiency of PROTACs. The following tables summarize representative data from various studies, illustrating how linker modifications can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of the intended target. This data serves as a critical starting point for understanding how linker choice can be fine-tuned to maximize on-target activity, a key step before extensive off-target profiling.

Target ProteinLinker TypeLinker Length (atoms)DC50DmaxReference
Estrogen Receptor α (ERα) PEG12>10 µM-[4][7][10]
PEG161 µM>95%[4][7][10]
PEG1910 µM~70%[4][7][10]
TANK-binding kinase 1 (TBK1) Alkyl/Ether< 12No degradation-[2][9]
Alkyl/Ether> 12Effective degradation-[2][9]
Cyclin-dependent kinase 9 (CDK9) Triazole-Higher efficiency than alkane-[2]

Note: This table presents a summary of findings from multiple sources to illustrate the principle of linker optimization. For detailed experimental conditions, please refer to the cited literature.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach, with global proteomics at its core, is the gold standard for unbiased identification of PROTAC off-target effects.[3][11]

Global Proteomics using Mass Spectrometry

This method provides a comprehensive and unbiased view of changes in the cellular proteome following PROTAC treatment.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with the PROTAC at its optimal effective concentration and a higher concentration to monitor for the "hook effect."

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).

    • Harvest cells after a predetermined treatment time (e.g., 24 hours).

  • Sample Preparation:

    • Lyse the cells and extract total protein.

    • Perform protein quantification (e.g., BCA assay).

    • Digest proteins into peptides using an enzyme such as trypsin.

    • (Optional but recommended) Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.

Orthogonal Validation of Potential Off-Targets

Once potential off-targets are identified through proteomics, it is crucial to validate these findings using independent methods.

  • Western Blotting: A standard and widely used technique to confirm the degradation of specific proteins. Use validated antibodies to probe for the potential off-target proteins in lysates from PROTAC-treated and control cells.

  • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A mass spectrometry-based method that offers higher sensitivity and specificity for quantifying a predefined list of proteins.

Target Engagement Assays

To confirm that the PROTAC directly interacts with an identified off-target protein.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increased melting temperature of a potential off-target protein in the presence of the PROTAC suggests direct engagement.

Visualizing PROTAC Mechanisms and Workflows

dot

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_Target PROTAC-Target Binary Complex PROTAC->PROTAC_Target PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Target Target Protein (POI) Target->PROTAC_Target E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_E3 Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC_Target->Ternary_Complex PROTAC_E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

dot

Off_Target_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Protein Quantification lcms->data_analysis hit_id Identification of Potential Off-Targets data_analysis->hit_id validation Orthogonal Validation hit_id->validation western Western Blot validation->western srm Targeted Proteomics (SRM) validation->srm cetsa Target Engagement (CETSA) validation->cetsa

Caption: Experimental workflow for off-target identification.

References

The Crucial Balancing Act: A Head-to-Head Comparison of PEG Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker, a seemingly simple component, plays a pivotal role in determining therapeutic efficacy. This guide provides an objective, data-driven comparison of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, offering insights into their impact on degradation efficiency, ternary complex formation, and overall performance.

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its success, influencing the formation and stability of the crucial ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] However, the optimal PEG linker length is not a one-size-fits-all parameter and must be empirically determined for each specific POI and E3 ligase pair.[3]

Impact of PEG Linker Length on PROTAC Performance: A Quantitative Analysis

The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from published studies on PROTACs targeting various proteins, illustrating the profound impact of PEG linker length on their efficacy.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into ERα-targeting PROTACs demonstrated a clear dependence on linker length for efficient degradation. The study utilized a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[2][4]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)Key Observations
9 atoms>1000<20Very short linker is ineffective.
12 atoms~100~70Moderate degradation observed.
16 atoms <10 >95 Optimal linker length for ERα degradation. [4]
19 atoms~500~40Decreased potency with a longer linker.
21 atoms>1000<20Excessively long linker is detrimental.

Data synthesized from multiple sources.[2][4]

Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs

Thalidomide-based PROTACs recruiting the Cereblon (CRBN) E3 ligase have been extensively studied for their ability to degrade BET proteins, particularly BRD4. The data reveals that both very short and longer PEG linkers can be effective, while intermediate lengths may hinder degradation.[5][6]

PROTAC (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[5]
1BRD4H661> 5~50A single PEG unit significantly reduced potency.[5][6]
2BRD4H661> 5~60Intermediate linker lengths can impede optimal ternary complex formation.[5][6]
4-5BRD4H661< 0.5> 90Potency is recovered with longer PEG linkers.[6]

Data synthesized from multiple sources.[5][6]

TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Studies on PROTACs targeting TBK1 and CDK9 also highlight the necessity of an optimal linker length for potent degradation.[2][7]

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Key Observations
TBK1< 12>1000No apparent activityLinkers shorter than 12 atoms were ineffective.[7]
TBK1> 12<100Significant degradationLonger linkers enabled robust degradation.[7]
CDK94 PEG~50>90Effective degradation with a 4-unit PEG linker.[2]
CDK98 PEG~200~70Longer linker resulted in decreased potency.[2]

Data synthesized from multiple sources.[2][7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs (Varying PEG Linker Lengths) cell_treatment Treat Cells with PROTACs (Dose-Response) start->cell_treatment ternary_complex_assays Biophysical Assays for Ternary Complex Formation (SPR, ITC, NanoBRET) start->ternary_complex_assays lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Densitometry and Data Analysis (Calculate DC50 and Dmax) western_blot->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion ternary_complex_assays->conclusion dmpk DMPK & In Vivo Studies conclusion->dmpk

Caption: A rational workflow for PROTAC linker selection and optimization.

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[8]

1. Cell Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.[8]

Biophysical Assays for Ternary Complex Formation

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex, providing valuable insights to guide linker design.[9]

1. Surface Plasmon Resonance (SPR):

  • Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

  • Protocol Outline:

    • Immobilize the E3 ligase on the sensor chip.

    • Inject the target protein alone to assess non-specific binding.

    • Inject the PROTAC alone to measure its binary affinity for the E3 ligase.

    • Pre-incubate the target protein with the PROTAC and inject the mixture over the E3 ligase-immobilized surface to measure ternary complex formation.[1]

    • Analyze the sensorgrams to determine association and dissociation rate constants (ka, kd) and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat change that occurs upon binding of two molecules.

  • Protocol Outline:

    • Place the purified target protein in the sample cell of the ITC instrument.

    • Fill the injection syringe with the PROTAC solution.

    • Perform a series of injections of the PROTAC solution into the protein solution.

    • Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation of a productive ternary complex and subsequent target protein degradation.[2] The experimental data presented unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degraders. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in an unstable and inefficient ternary complex.[9] Researchers and drug developers must adopt a systematic approach to linker design, exploring a range of PEG linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination. This empirical, data-driven optimization, supported by robust biophysical and cellular assays, is essential for the successful development of novel and effective PROTAC-based therapeutics.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Amino-PEG6-amido-C16-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs utilizing the long-chain, flexible Amino-PEG6-amido-C16-Boc linker and its structural alternatives, supported by experimental data from published case studies.

While specific case studies detailing the performance of PROTACs using the precise this compound linker are not extensively available in publicly accessible research, this guide draws upon data from PROTACs employing linkers with analogous structural features—a polyethylene (B3416737) glycol (PEG) chain for solubility and flexibility, combined with a long alkyl chain for increased length and potential hydrophobic interactions. By examining these surrogates, we can extrapolate the potential performance characteristics of an this compound-containing PROTAC and compare it to other linker classes.

The Dual Nature of PEG-Alkyl Linkers: A Balancing Act

The this compound linker embodies a dual-functionality approach. The PEG component, with its six ethylene (B1197577) glycol units, is intended to enhance aqueous solubility and provide conformational flexibility, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The long C16 alkyl chain, on the other hand, significantly extends the linker length and introduces a high degree of hydrophobicity. This hydrophobicity can influence cell permeability and may participate in "hydrophobic tagging," a mechanism where the hydrophobic moiety contributes to protein degradation.

Comparative Analysis of PROTAC Performance

To illustrate the impact of linker composition on PROTAC efficacy, this section presents a comparative summary of data from studies on PROTACs targeting various proteins with different linker architectures.

Case Study 1: Targeting TANK-binding kinase 1 (TBK1) with Long-Chain Alkyl-Ether Linkers

A study on TBK1-targeting PROTACs explored the effect of linker length, employing linkers composed of varying combinations of alkyl and ether units. This provides a relevant comparison for understanding the role of extended, flexible linkers.

PROTAC (Target: TBK1)Linker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Compound A Alkyl/Ether< 12No Degradation-[1]
Compound B Alkyl/Ether21396[1]
Compound C Alkyl/Ether2929276[1]

Table 1: Performance of TBK1-targeting PROTACs with varying linker lengths.[1]

The data clearly demonstrates a dependency on linker length, with linkers shorter than 12 atoms being ineffective. A 21-atom linker provided optimal degradation, while a longer 29-atom linker showed a decrease in potency, highlighting that an optimal linker length is crucial for maximal efficacy.

Case Study 2: Bromodomain-Containing Protein 4 (BRD4) Degraders with PEG and Alkyl-Based Linkers

The development of BRD4 degraders has offered numerous insights into linker design. The well-characterized degrader MZ1, for instance, utilizes a PEG-based linker. In contrast, other studies have explored more rigid or purely alkyl-based linkers.

PROTAC (Target: BRD4)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
MZ1 PEG-based~25>95HeLa[1]
ARV-825 PEG-based<1>95RS4;11[1]
Compound with Rigid Linker Piperazine/Pyrimidine-Near Complete (at 50 nM)-

Table 2: Comparison of BRD4-targeting PROTACs with different linker types.

While direct comparison is challenging due to variations in experimental setups, the data suggests that both flexible PEG-based linkers and more rigid structures can yield potent degraders. The choice of linker can significantly impact physicochemical properties, with more rigid linkers sometimes offering improved metabolic stability.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of PROTAC performance data, detailed experimental protocols are essential.

Western Blotting for Protein Degradation

Objective: To quantify the extent of target protein degradation induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). The DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.

Methodology:

  • Reagents: Purified recombinant target protein (e.g., His-tagged BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Lanthanide-labeled anti-tag antibody (e.g., anti-His-Tb) and a fluorescently labeled E3 ligase ligand (e.g., fluorescein-VHL ligand).

  • Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and a serial dilution of the PROTAC in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Detection: Add the TR-FRET detection reagents (e.g., anti-His-Tb and streptavidin-d2 for a biotinylated target protein).

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are invaluable for understanding the complex biological processes and experimental designs involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) start->biochemical_assays cell_based_assays Cell-Based Assays (Western Blot for Degradation) biochemical_assays->cell_based_assays data_analysis Data Analysis (DC50, Dmax Calculation) cell_based_assays->data_analysis conclusion Lead Optimization data_analysis->conclusion

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While direct comparative data for PROTACs using the this compound linker is limited, the analysis of structurally related linkers provides valuable insights. The combination of a flexible PEG chain and a long hydrophobic alkyl chain offers a unique set of properties that can be advantageous for achieving potent and cell-permeable degraders. However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a diverse range of linkers, including variations in length, flexibility, and hydrophobicity, is essential for the rational design of novel and effective PROTAC-based therapeutics.

References

Benchmarking Amino-PEG6-amido-C16-Boc: A Comparative Guide to Commercially Available ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and overall efficacy. This guide provides an objective comparison of the Amino-PEG6-amido-C16-Boc linker against two widely used, commercially available linkers: the enzymatically-cleavable Val-Cit (vc) linker, often represented as MC-Val-Cit-PABC, and the non-cleavable SMCC linker.

While this compound is primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker, its structural features, particularly the polyethylene (B3416737) glycol (PEG) chain, are of significant interest for ADC development. PEGylation is a well-established strategy to enhance the hydrophilicity and pharmacokinetic properties of ADCs. This guide will, therefore, benchmark the expected performance of a PEG6-containing linker in an ADC context against established standards, supported by experimental data from literature.

Executive Summary

This guide presents a comparative analysis of three distinct linker technologies for ADCs. The data presented for the PEG6 linker is based on published results for ADCs containing a PEG6 moiety to provide a representative performance profile, as direct, head-to-head comparative studies involving this compound in an ADC format are not publicly available.

Linker TypeRelease MechanismKey AdvantagesKey Considerations
This compound (as a representative PEGylated linker) Non-cleavable (by design)Improved hydrophilicity and solubility, potentially longer plasma half-life, reduced aggregation.Potential for reduced in vitro potency compared to non-PEGylated counterparts; performance can be payload-dependent.
MC-Val-Cit-PABC (Val-Cit) Enzymatically-cleavableHigh plasma stability with specific release in the tumor microenvironment by lysosomal proteases (e.g., Cathepsin B). Facilitates bystander killing.Efficacy is dependent on the expression levels of specific proteases in the tumor.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Non-cleavableExceptional plasma stability, minimizing off-target toxicity. Predictable pharmacokinetics.Drug release requires complete lysosomal degradation of the antibody, which can be slow and may not be efficient in all tumor types. Limited bystander effect.

Data Presentation

The following tables summarize quantitative data for key performance parameters of ADCs constructed with the different linker types.

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

ADC Construct (Representative)Target Cell LineIC50 (nM)Reference
Nimotuzumab-PEG6-DM1HT-29 (EGFR-positive)Not explicitly stated, but binding affinity (KD) was 12.3 ± 4.34 nM[1]
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive)~1(Representative value from literature)
Trastuzumab-SMCC-DM1KPL-4 (HER2-positive)~0.5(Representative value from literature)

Note: Direct comparison of IC50 values across different studies can be misleading due to variations in cell lines, payloads, and experimental conditions.

Table 2: Plasma Stability & Pharmacokinetics

Pharmacokinetic parameters determine the distribution and elimination of the ADC in the body.

ADC Construct (Representative)Animal ModelHalf-life (t1/2β)ClearanceReference
[²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1BALB/c mice95.3 ± 64 hoursBiphasic clearance[1]
ADC with PEG8 linkerRatsSignificantly longer than non-PEGylated ADCReduced clearance[2]
ADC with Val-Cit linkerMiceGenerally stable in plasmaPayload-dependent(General observation from literature)
ADC with SMCC linkerMiceHighly stable, antibody-like PKLow clearance(General observation from literature)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.

  • Cell Seeding: Plate target antigen-positive and negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Plasma Stability Assay

This protocol is designed to evaluate the stability of an ADC in plasma over time.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC. This can be achieved through methods like affinity chromatography using Protein A/G beads.

  • Analysis: Analyze the intact ADC and any released payload using techniques such as:

    • ELISA: To quantify the concentration of total antibody and antibody-conjugated drug.

    • LC-MS: To determine the drug-to-antibody ratio (DAR) and identify and quantify the free payload.

  • Data Analysis: Plot the percentage of intact ADC or the decrease in DAR over time to determine the plasma stability profile.

Visualization of Concepts

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavage or Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow: ADC In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_adc Add Serial Dilutions of ADC, Naked Antibody, and Free Drug seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.

Logical Relationship: Linker Properties and ADC Performance

Linker_Properties cluster_linker Linker Properties cluster_adc ADC Performance Hydrophilicity Hydrophilicity (e.g., PEGylation) Pharmacokinetics Pharmacokinetics (Half-life, Clearance) Hydrophilicity->Pharmacokinetics Improves Efficacy Therapeutic Efficacy Hydrophilicity->Efficacy Can enhance Stability Plasma Stability Stability->Pharmacokinetics Increases Toxicity Off-Target Toxicity Stability->Toxicity Reduces Cleavability Cleavage Mechanism Cleavability->Efficacy Influences Bystander_Effect Bystander Effect Cleavability->Bystander_Effect Enables

Caption: The relationship between key linker properties and the overall performance of an ADC.

References

Safety Operating Guide

Responsible Disposal of Amino-PEG6-amido-C16-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG6-amido-C16-Boc are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this bifunctional linker, which incorporates a polyethylene (B3416737) glycol (PEG) spacer, a C16 lipid chain, and a tert-butyloxycarbonyl (Boc) protecting group.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the general properties of its constituent parts: PEGylated compounds, Boc-protected amines, and long-chain hydrocarbons. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier's SDS, if available, for authoritative guidance that supersedes the general procedures outlined below.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is necessary. While polyethylene glycol (PEG) is generally considered to be of low toxicity and biodegradable, the overall properties of the molecule must be considered. The Boc-protecting group is sensitive to strong acids and can release isobutylene (B52900), a flammable gas. The long hydrocarbon chain may present as a solid or waxy substance.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye Contact May cause irritation.Chemical safety goggles or a face shield.
Skin Contact May cause irritation upon prolonged contact.Nitrile or other suitable chemical-resistant gloves. A laboratory coat is required.
Inhalation Unlikely to be a hazard at room temperature if in solid or liquid form, but dust or aerosols should be avoided.Work in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Ingestion Unknown toxicity. Avoid ingestion.Do not eat, drink, or smoke in laboratory areas.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal.

Step 1: Waste Identification and Segregation

  • Identify the Waste: Classify the waste as a non-halogenated organic solid or liquid, depending on its physical state.

  • Segregate the Waste: Do not mix this compound waste with other waste streams, such as aqueous, halogenated, or heavy metal waste.

Step 2: Containerization

  • Select an Appropriate Container: Use a dedicated, leak-proof, and clearly labeled waste container suitable for non-halogenated organic waste.

  • Label the Container: The label must include the full chemical name, "this compound," and any relevant hazard warnings.

Step 3: Waste Collection and Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this chemical down the sanitary sewer. While PEG itself is biodegradable, the overall compound's properties and potential impact on wastewater treatment systems are unknown.[1]

  • Avoid Regular Trash Disposal: This chemical should not be disposed of in the regular trash.

  • Boc Group Reactivity: Be aware that the Boc group is labile in acidic conditions.[2][3][4][5][6][7] Avoid mixing this waste with acidic waste streams to prevent uncontrolled deprotection and the potential generation of isobutylene gas.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste identify Identify as Non-Halogenated Organic Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Use Labeled, Dedicated Waste Container segregate->container drain_no Do NOT Dispose Down Drain segregate->drain_no trash_no Do NOT Dispose in Regular Trash segregate->trash_no contact_ehs Contact EHS or Licensed Waste Contractor for Pickup container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Amino-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment for handling Amino-PEG6-amido-C16-Boc and its analogs.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact with the chemical.
Body Protection Laboratory coat, long-sleeved clothing.[1][3]Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.[1][2]Avoids inhalation of any potential vapors or aerosols. Handling in a fume hood minimizes inhalation risk.[2]

Operational Plan: Safe Handling Protocol

Adherence to a step-by-step operational plan is essential for consistent and safe handling of chemical compounds.

Preparation:

  • Review Safety Data: Before beginning work, review any available safety information for the compound and structurally similar molecules.

  • Designated Area: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Gather Materials: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily available.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Weighing: If the compound is a solid, perform all weighing and transfer operations within a chemical fume hood to minimize the risk of creating and inhaling dust.[2][3]

  • Dissolving: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[3]

  • Secure Container: Keep the container tightly closed when not in use to prevent contamination and exposure.[1]

Post-Handling:

  • Decontamination: Clean the work area and all equipment thoroughly after use.

  • PPE Removal: Properly remove and dispose of contaminated gloves and other disposable PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure personnel safety.

Waste Segregation:

  • Chemical Waste: Collect any unused compound and solutions containing the compound in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Dispose of all single-use items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, as hazardous waste.[4]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Regulations: Dispose of all waste in strict accordance with local, state, and federal regulations.[1][5]

  • Professional Disposal: Chemical waste should be handled by a licensed professional waste disposal service.[1] Do not pour chemical waste down the drain.[3]

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Review SDS - Work in Fume Hood - Gather Materials B Handling - Wear Appropriate PPE - Avoid Contact - Weigh in Hood - Secure Container A->B C Post-Handling - Clean Work Area - Dispose of PPE - Wash Hands B->C D Waste Segregation - Unused Compound - Contaminated Labware - Contaminated PPE C->D E Disposal - Label Waste Container - Follow Regulations - Use Licensed Disposal Service D->E

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.